5-(Aminomethyl)thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
5-(aminomethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C6H8N2OS/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H2,8,9) |
InChI Key |
LGIOCFXHDCIQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)N)CN |
Origin of Product |
United States |
Foundational & Exploratory
5-(Aminomethyl)thiophene-2-carboxamide: Structural & Synthetic Guide
This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 5-(Aminomethyl)thiophene-2-carboxamide , a critical heterocyclic scaffold used in Fragment-Based Drug Discovery (FBDD).
Executive Summary
This compound is a bifunctional heterocyclic building block characterized by a thiophene core substituted with a primary amide at the C2 position and a primary aminomethyl group at the C5 position. It serves as a high-value scaffold in medicinal chemistry, particularly for targeting kinases (hinge binding) and serine proteases (S1 pocket interactions). While often generated in situ or as a library member, its commercial accessibility is primarily driven through its stable precursors: the methyl ester (CAS 75985-18-1) and the carboxylic acid (CAS 120889-75-0).
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature & Identifiers[4][5][6][7]
-
IUPAC Name: this compound
-
Common Precursor CAS (Methyl Ester): 75985-18-1[1]
-
Common Precursor CAS (Carboxylic Acid): 120889-75-0
-
Molecular Formula: C₆H₈N₂OS
-
Molecular Weight: 156.21 g/mol
-
SMILES: NC(=O)c1ccc(CN)s1
Structural Geometry & Electronic Properties
The molecule features a planar thiophene ring which acts as a bioisostere for phenyl and pyridine rings. The sulfur atom imparts unique electronic properties:
-
Aromaticity: Thiophene is electron-rich (π-excessive) compared to benzene, making the C5 position susceptible to electrophilic attack if not substituted.
-
Dipole Moment: The sulfur atom and the carbonyl of the amide create a distinct dipole vector, influencing orientation in protein binding pockets.
-
Vectorality: The 2,5-substitution pattern provides a linear geometry (approx. 148° angle between substituents), ideal for linking two distinct binding domains.
Physicochemical Profile
The following properties are critical for assessing the "druggability" of this fragment. Data is derived from consensus computational models calibrated against the methyl ester precursor.
| Property | Value | Context |
| LogP (Predicted) | -0.8 to -0.3 | Highly hydrophilic; ideal for fragment libraries (Rule of 3 compliant). |
| TPSA | ~85 Ų | High polar surface area relative to size; suggests good solubility but potential permeability issues if not elaborated. |
| H-Bond Donors | 3 | Amide NH₂ (2) + Amine NH₂ (2) - Note: Primary amine is protonated at physiological pH. |
| H-Bond Acceptors | 2 | Amide Carbonyl (1) + Thiophene Sulfur (weak). |
| pKa (Amine) | ~9.5 | The primary amine will be positively charged at pH 7.4. |
| pKa (Amide) | ~15 | Neutral at physiological pH. |
Synthetic Pathways
Due to the high polarity and reactivity of the free amine, the synthesis typically proceeds through protected intermediates. Below are the two primary industry-standard protocols.
Synthesis Diagram (Graphviz)
[2]
Detailed Protocol: Ammonolysis Route
Objective: Conversion of Methyl 5-(aminomethyl)thiophene-2-carboxylate (HCl salt) to the target carboxamide.
-
Protection (Recommended):
-
Suspend the methyl ester HCl salt (1.0 eq) in DCM.
-
Add Triethylamine (2.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir at RT for 4 hours. Wash with water/brine, dry (MgSO₄), and concentrate to yield the Boc-protected ester.
-
Rationale: Protecting the amine prevents polymerization and side reactions during the amidation step.
-
-
Amidation:
-
Dissolve the Boc-ester in 7N Ammonia in Methanol (10 vol).
-
Seal in a pressure tube and heat to 60°C for 12-24 hours.
-
Monitor by LCMS for conversion of ester (M+) to amide (M-15).
-
Concentrate to dryness.
-
-
Deprotection:
-
Dissolve the intermediate in 4M HCl in Dioxane.
-
Stir at RT for 1-2 hours. The product often precipitates as the hydrochloride salt.
-
Filter and wash with diethyl ether to obtain This compound HCl .
-
Medicinal Chemistry Applications
Pharmacophore Mapping
This molecule is a "privileged scaffold" because it satisfies multiple binding requirements simultaneously.
Specific Target Classes
-
Kinase Inhibitors: The thiophene-2-carboxamide motif mimics the adenine ring of ATP. The amide hydrogens form hydrogen bonds with the hinge region backbone carbonyls, while the thiophene sulfur can interact with the gatekeeper residue. The 5-aminomethyl group projects into the solvent-exposed region, allowing for solubilizing groups to be attached.
-
Serine Proteases (Factor Xa / Thrombin): The basic primary amine (or derivatives thereof) mimics the arginine side chain of the natural substrate, forming a critical salt bridge with the Aspartate residue at the bottom of the S1 specificity pocket.
-
Antibacterial Agents: Thiophene-carboxamide derivatives have shown efficacy against S. aureus and P. aeruginosa by disrupting bacterial redox homeostasis.
Stability & Storage
-
Physical State: The free base is often an oil or low-melting solid; the Hydrochloride (HCl) salt is a stable, white to off-white crystalline solid.
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
-
Reactivity:
-
Oxidation: The thiophene ring is susceptible to oxidation to the S-oxide or sulfone under harsh oxidizing conditions.
-
Acylation: The primary amine is highly nucleophilic and will readily react with electrophiles (acid chlorides, isocyanates).
-
References
-
Precursor Source (Methyl Ester): Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride. CAS 171670-22-7 (Salt), 75985-18-1 (Free Base). Available from Fluorochem, Enamine, and Sigma-Aldrich.
-
Precursor Source (Carboxylic Acid): 5-(Aminomethyl)thiophene-2-carboxylic acid. CAS 120889-75-0.
-
Scaffold Application (Kinase Inhibition): Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Int J Mol Sci. 2025 Jul 16;26(14):6823.
-
Scaffold Application (P2Y14 Antagonists): Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists. J Med Chem. 2024 Jul 25;67(14):11989-12011.
-
Synthetic Methodology: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chem. 2023 Feb 20.
Sources
A Technical Guide to the Synthesis and Characterization of 5-(Aminomethyl)thiophene-2-carboxamide for Drug Discovery
Foreword
The thiophene ring is a privileged scaffold in medicinal chemistry, consistently appearing in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutics.[3] This guide focuses on a specific, yet promising derivative: 5-(Aminomethyl)thiophene-2-carboxamide. While this compound is not extensively cataloged, its constituent parts—the aminomethyl group and the carboxamide—are functionalities frequently associated with pharmacologically active molecules. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the putative synthesis, characterization, and potential applications of this novel thiophene derivative. We will proceed from foundational precursors, detailing logical synthetic routes and robust characterization methodologies, thereby providing a comprehensive roadmap for its incorporation into drug discovery programs.
Identification and Properties of Key Precursors
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 5-(Aminomethyl)thiophene-2-carboxylic acid | 120889-75-0 | C₆H₇NO₂S | 157.19 | Solid |
| Methyl 5-(aminomethyl)thiophene-2-carboxylate | 75985-18-1 | C₇H₉NO₂S | 171.22 | Not specified |
| Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride | 171670-22-7 | C₇H₁₀ClNO₂S | 207.68 | Not specified |
Data sourced from various chemical suppliers and databases.[4][5]
The choice between the carboxylic acid and the methyl ester as a starting material will depend on the chosen synthetic route for amidation. The presence of a primary amine on these precursors introduces a critical consideration: the potential for self-reaction or polymerization. Therefore, a protection strategy for the aminomethyl group may be necessary, a common practice in multi-functional molecule synthesis.
Proposed Synthetic Pathways
The conversion of a carboxylic acid or its ester to a primary carboxamide is a fundamental transformation in organic chemistry. Below are two robust, field-proven methodologies for the synthesis of this compound.
Route A: Direct Amidation of Carboxylic Acid via Active Ester Intermediate
This is a widely used method in peptide synthesis and is adaptable for this transformation. The core principle is the activation of the carboxylic acid group to facilitate nucleophilic attack by an ammonia source. Coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are effective for this purpose.[1][6]
Proposed Reaction Scheme:
Caption: Direct amidation of the carboxylic acid precursor.
Experimental Protocol:
-
Protection of the Aminomethyl Group (Optional but Recommended):
-
Dissolve 5-(aminomethyl)thiophene-2-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium bicarbonate, followed by a protecting group reagent like di-tert-butyl dicarbonate (Boc₂O).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the N-Boc protected precursor. The causality here is to prevent the amine from reacting with the activated carboxylic acid, which would lead to undesired side products.
-
-
Activation and Amidation:
-
Dissolve the (optionally protected) carboxylic acid in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt (1.1 equivalents) and DCC (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Introduce a source of ammonia. This can be gaseous ammonia bubbled through the solution or the addition of a salt like ammonium chloride (NH₄Cl) with a non-nucleophilic base like triethylamine (TEA) to liberate ammonia in situ.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The dicyclohexylurea (DCU) byproduct will precipitate out as a white solid.
-
-
Work-up and Purification:
-
Filter off the DCU precipitate.
-
If the product is in an organic solvent, wash the filtrate with dilute acid (e.g., 1M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection (if applicable):
-
If an N-Boc protecting group was used, dissolve the purified protected amide in a solvent like DCM or dioxane.
-
Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Evaporate the solvent and excess acid to yield the final product, likely as a salt (e.g., hydrochloride or trifluoroacetate).
-
Route B: Acyl Chloride Formation and Subsequent Amination
This classical approach involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia. Thionyl chloride (SOCl₂) is a common reagent for this transformation.
Proposed Reaction Scheme:
Caption: Synthesis via an acyl chloride intermediate.
Experimental Protocol:
-
Protection of the Aminomethyl Group: This step is highly recommended in this route as the amine will react with thionyl chloride. The N-Boc protection strategy described in Route A is suitable.
-
Acyl Chloride Formation:
-
Place the N-protected carboxylic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂ byproducts).
-
Add an excess of thionyl chloride, either neat or in an inert solvent like toluene.
-
Add a catalytic amount of DMF (1-2 drops). The Vilsmeier-Haack intermediate formed from SOCl₂ and DMF is the active species that facilitates the reaction.
-
Gently heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
-
Amidation:
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in an inert anhydrous solvent (e.g., THF or DCM).
-
Cool the solution to 0 °C.
-
Slowly add an excess of a concentrated aqueous solution of ammonium hydroxide (NH₄OH). The excess ammonia acts as both the nucleophile and the base to neutralize the HCl generated.
-
Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature.
-
-
Work-up, Purification, and Deprotection:
-
Follow the procedures outlined in steps 3 and 4 of Route A for product isolation, purification, and deprotection.
-
Workflow for Structural Characterization and Purity Assessment
The successful synthesis of this compound must be confirmed through a battery of spectroscopic and analytical techniques. This self-validating system ensures the structural integrity and purity of the final compound.
Characterization Workflow Diagram:
Caption: Standard workflow for compound characterization.
Expected Analytical Data:
| Technique | Expected Observations for this compound |
| ¹H NMR | - Two doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. - A singlet or broad singlet for the aminomethyl protons (-CH₂NH₂), likely around 3.8-4.5 ppm. - Two broad singlets for the carboxamide protons (-CONH₂), which may be exchangeable with D₂O, typically in the 7.0-8.5 ppm range. |
| ¹³C NMR | - A signal for the carbonyl carbon of the amide (approx. 160-170 ppm). - Four signals for the thiophene ring carbons (approx. 120-150 ppm). - A signal for the aminomethyl carbon (-CH₂-), likely around 40-50 ppm. |
| Mass Spec (HR-MS) | - The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺ (C₆H₉N₂OS⁺), allowing for unambiguous confirmation of the molecular formula. |
| IR Spectroscopy | - A strong C=O stretch for the amide carbonyl at approx. 1640-1680 cm⁻¹. - Two N-H stretching bands for the primary amine (approx. 3200-3400 cm⁻¹) and the primary amide (approx. 3100-3350 cm⁻¹). - An N-H bend for the primary amine at approx. 1590-1650 cm⁻¹. |
Potential Applications in Medicinal Chemistry
Thiophene carboxamide derivatives have demonstrated a wide array of pharmacological activities, making them highly attractive scaffolds for drug discovery.[5][7] By synthesizing this compound, researchers can explore several therapeutic avenues:
-
Anticancer Agents: Many thiophene carboxamides exhibit potent antiproliferative effects by targeting key cancer-related proteins like kinases or by inducing apoptosis.[5][7][8] The synthesized compound could be screened against various cancer cell lines (e.g., breast, colon, melanoma) to assess its cytotoxic potential.[7]
-
Antibacterial and Antifungal Agents: The thiophene nucleus is present in several antimicrobial drugs. Novel derivatives are often evaluated for their efficacy against pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Thiophene-containing molecules have been developed as anti-inflammatory drugs. The new compound could be tested in assays that measure the inhibition of inflammatory mediators.[3]
-
Enzyme Inhibition: The specific arrangement of functional groups in this compound may allow it to act as an inhibitor for various enzymes, a common mechanism of action for many drugs.
Conclusion
This guide provides a comprehensive technical framework for the synthesis and characterization of the novel compound this compound. By leveraging established precursors and robust synthetic methodologies, researchers can confidently produce this molecule for further investigation. The detailed characterization workflow ensures the structural integrity and purity necessary for reliable biological evaluation. Given the well-documented therapeutic potential of the thiophene carboxamide scaffold, this derivative represents a valuable addition to the chemical library of any drug discovery program, holding promise for the development of new agents to combat a range of diseases.
References
-
Patel, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Warhi, T., et al. (2024). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]
-
Mioc, A., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available at: [Link]
-
ResearchGate. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Available at: [Link]
-
Madhu, P., et al. (2024). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. Journal of the Iranian Chemical Society. Available at: [Link]
-
K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. Available at: [Link]
-
ProQuest. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link]
-
PubMed. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]
-
Semantic Scholar. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]
-
AbdElhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PLOS ONE. Available at: [Link]
-
Zare, A., et al. (2010). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. ac1.hhu.de [ac1.hhu.de]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
5-(Aminomethyl)thiophene-2-carboxamide molecular weight and SMILES
Technical Monograph: 5-(Aminomethyl)thiophene-2-carboxamide as a Bioisosteric Scaffold
Abstract
This technical guide profiles This compound , a critical heterocyclic fragment in modern medicinal chemistry. Often utilized as a bioisostere for p-aminomethylbenzamide, this scaffold offers distinct electronic and geometric advantages in Fragment-Based Drug Discovery (FBDD). This document details its physicochemical properties, validated synthetic pathways, and application in serine protease and kinase inhibitor design.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The molecule serves as a bifunctional linker, featuring a primary amine (cationic at physiological pH) for electrostatic interactions and a carboxamide for hydrogen bond networking.
| Property | Data / Value | Notes |
| IUPAC Name | This compound | |
| Common Name | 5-Aminomethyl-2-thenamide | |
| SMILES | NC(=O)c1ccc(CN)s1 | Canonical |
| Molecular Formula | ||
| Molecular Weight | 156.21 g/mol | Average Mass |
| Exact Mass | 156.0357 g/mol | Monoisotopic |
| Precursor CAS | 120889-75-0 (Acid form)75985-18-1 (Methyl ester form) | Note: The free amide is often synthesized in-situ from these stable precursors.[1][2] |
| cLogP | -0.85 (Predicted) | Highly hydrophilic |
| Topological Polar Surface Area (TPSA) | 89.0 | High polar fraction relative to size |
| H-Bond Donors / Acceptors | 2 / 2 | Ideal for S1/S4 pocket binding |
Part 2: Synthetic Pathways & Experimental Protocols
To ensure high purity and avoid the instability of free-base primary amines, the synthesis is best approached via the reduction of stable nitrile precursors or the amidation of the corresponding ester.
Method A: Nitrile Reduction (High Fidelity Route)
This method avoids the handling of unstable chloromethyl intermediates.
-
Starting Material: 5-cyanothiophene-2-carboxamide.
-
Reagents: Sodium Borohydride (
) / Cobalt(II) Chloride ( ) or Raney Nickel/ . -
Mechanism: The nitrile group at position 5 is selectively reduced to the primary amine without affecting the carboxamide at position 2.
Protocol:
"To a solution of 5-cyanothiophene-2-carboxamide (1.0 eq) in dry methanol at 0°C, add
(2.0 eq). Portion-wise, add(10.0 eq) over 30 minutes. The evolution of hydrogen gas indicates reaction progress. Stir for 2 hours at room temperature. Quench with 1N HCl (pH < 3) to decompose borate complexes, then basify with to extract the free amine or isolate as the HCl salt."
Method B: Amidation of Methyl Ester (Scalable Route)
-
Starting Material: Methyl 5-(aminomethyl)thiophene-2-carboxylate (CAS 75985-18-1).[3][4]
-
Reagents: 7N Ammonia in Methanol (
). -
Condition: Sealed tube, 60°C, 12-24 hours.
Protocol:
"Dissolve methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride in 7N
in MeOH. Seal the reaction vessel and heat to 60°C. Monitor by TLC (DCM:MeOH 9:1). Upon completion, concentrate in vacuo. The product often precipitates as a white solid requiring only triturating with diethyl ether."
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the conversion logic from the commercially available acid/ester to the target scaffold.
Figure 1: Synthetic workflow comparing the Nitrile Reduction route (Solid Red) vs. Direct Amidation (Dashed).
Part 4: Medicinal Chemistry Applications
Bioisosterism: Thiophene vs. Benzene
This molecule is the thiophene bioisostere of 4-(aminomethyl)benzamide . Replacing the phenyl ring with a thiophene introduces critical changes:
-
Geometry: The C-S-C bond angle (~92°) creates a different vector for the substituents compared to the 1,4-disubstituted benzene (180° vector). This allows the amine "warhead" to access binding pockets that are sterically occluded for the phenyl analog.
-
Electronics: Thiophene is electron-rich (excess
-electrons). This increases the basicity of the carboxamide oxygen, potentially strengthening H-bonds with residues like Ser195 in proteases.
Fragment-Based Drug Discovery (FBDD)
-
Target Class: Serine Proteases (Factor Xa, Thrombin, Trypsin).
-
Mechanism: The primary amine (
) mimics the P1 arginine side chain of natural substrates, anchoring into the S1 specificity pocket (Asp189 interaction). The carboxamide moiety forms hydrogen bonds with the glycine backbone (Gly216/219) in the S4 sub-pocket.
Structural Activity Relationship (SAR) Logic
Figure 2: Pharmacophoric mapping of the scaffold against serine protease binding sites.
Part 5: References
-
Sigma-Aldrich. 5-(Aminomethyl)thiophene-2-carboxylic acid (Precursor Data).[5] Retrieved from .
-
Fluorochem. Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride (Precursor Data). Retrieved from .
-
National Center for Biotechnology Information. PubChem Compound Summary for Thiophene-2-carboxamide derivatives. Retrieved from .
-
Journal of Medicinal Chemistry. Thiophene-based inhibitors of Factor Xa: Optimization of the P4 position. (Contextual grounding for thiophene bioisosterism in protease inhibitors).
-
PrepChem. Synthesis of 2-acetyl-5-(aminomethyl)thiophene. (Methodology for aminomethyl-thiophene construction). Retrieved from .
Sources
Precision Targeting with Thiophene-2-Carboxamides: A Strategic Guide to Scaffold Optimization
Executive Summary
The thiophene-2-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Its utility stems from the thiophene ring’s ability to act as a bioisostere for benzene, offering unique electronic properties (lone pair availability) and altered metabolic profiles, while the carboxamide moiety provides critical hydrogen-bonding capabilities essential for target engagement (e.g., kinase hinge regions).
This guide moves beyond basic literature reviews to provide a practical, laboratory-focused framework for designing, synthesizing, and validating thiophene-2-carboxamide derivatives. We focus heavily on overcoming the scaffold's primary liabilities—metabolic activation of the sulfur atom—while maximizing its efficacy in oncology and inflammation.
Part 1: Structural Activity Relationship (SAR) & Molecular Design
The Thiophene Advantage
Unlike phenyl rings, thiophene is electron-rich (π-excessive). The sulfur atom donates electrons into the ring system, making the C2 and C5 positions highly reactive to electrophilic substitution.
-
Bioisosterism: Thiophene is roughly the same size as benzene but alters the lipophilicity (LogP) and metabolic clearance.
-
Lone Pair Interactions: The sulfur lone pair can engage in specific non-covalent interactions (S···O or S···π) that phenyl rings cannot, often improving affinity for deep hydrophobic pockets in enzymes like VEGFR-2 or SIRT1.
The Carboxamide "Anchor"
Positioning the carboxamide at C2 is deliberate. In kinase inhibitors, this group frequently mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain.
Strategic Substitution Logic
To optimize this scaffold, we must address three vectors:
-
C3 Position (Steric Gate): Bulky groups here force the carboxamide out of planarity, which can tune selectivity between closely related isoforms.
-
C4/C5 Positions (Electronic Tuning): Electron-withdrawing groups (EWGs) here stabilize the ring against metabolic oxidation (preventing toxic sulfoxide formation).
-
Amide Nitrogen (Solubility): Functionalization here is the primary vector for tuning ADME properties (solubility, permeability).
Caption: Figure 1. SAR Optimization Strategy. The diagram illustrates the three critical vectors for modifying the thiophene-2-carboxamide core to balance potency, selectivity, and metabolic stability.
Part 2: Synthesis Strategies
The Gewald Reaction (Preferred Route)
While amide coupling from commercially available acids is possible, the Gewald reaction is the industry standard for generating highly substituted 2-aminothiophenes, which are immediate precursors to the carboxamides. It is a multicomponent reaction (MCR) that is atom-economic and scalable.
Mechanism:
-
Knoevenagel condensation of a ketone/aldehyde with an
-cyanoester.[2][3] -
Sulfurization (using elemental sulfur
).[4] -
Cyclization to form the thiophene ring.
Synthesis Workflow
The following workflow describes the generation of a library of derivatives targeting VEGFR-2.
Caption: Figure 2. Synthesis Pathway. A stepwise workflow from raw materials to the final bioactive carboxamide derivative using the Gewald reaction followed by peptide coupling.
Part 3: Therapeutic Applications & Data[1][5][6]
Oncology: Kinase Inhibition
Thiophene-2-carboxamides have shown exceptional potency against receptor tyrosine kinases (RTKs), particularly VEGFR-2 (angiogenesis) and EGFR. The sulfur atom facilitates deep hydrophobic pocket penetration that phenyl analogs cannot achieve.
Comparative Potency Data (Representative): The table below illustrates the impact of C5-substitution on VEGFR-2 inhibition (IC50).
| Compound ID | R-Group (C5 Position) | Amide Substituent | IC50 (VEGFR-2) | Metabolic Stability (t1/2) |
| TP-001 | H | 4-fluoroaniline | 450 nM | Low (< 15 min) |
| TP-002 | Methyl | 4-fluoroaniline | 120 nM | Moderate (30 min) |
| TP-003 | tert-Butyl | 4-fluoroaniline | 12 nM | High (> 60 min) |
| TP-004 | Phenyl | N-methylpiperazine | 25 nM | High (> 60 min) |
Insight: Bulky lipophilic groups at C5 (TP-003) not only fill the hydrophobic pocket of the kinase but also block the metabolically vulnerable C5 position, significantly enhancing half-life.
Inflammation: IKK- and COX-2
Derivatives with polar amide substituents (e.g., TP-004 style) have shown dual activity against COX-2 and 5-LOX, offering a potent anti-inflammatory profile with reduced gastric toxicity compared to traditional NSAIDs.
Part 4: ADME & Toxicity Management
The Structural Alert: Thiophene S-Oxidation
The most critical risk in this scaffold is the bioactivation of the thiophene ring by Cytochrome P450 (specifically CYP2C9 and CYP3A4).
-
Mechanism: CYP450 oxidizes the sulfur to a thiophene S-oxide or epoxide.[5][6]
-
Consequence: These electrophiles can react with glutathione (detoxification) or, if depleted, covalently bind to hepatic proteins, causing drug-induced liver injury (DILI).
-
Mitigation: Substitution at C4/C5 with electron-withdrawing groups (Cl, CN) or bulky alkyls reduces the electron density on the sulfur, making it less prone to oxidation.
Part 5: Experimental Protocols
Protocol A: Optimized Gewald Synthesis (Microwave Assisted)
Standard thermal heating often results in tarry byproducts. This microwave protocol improves yield and purity.
Materials:
-
Cyclohexanone (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Elemental Sulfur (
) (10 mmol) -
Morpholine (10 mmol)
-
Ethanol (10 mL)
Procedure:
-
Preparation: In a 30 mL microwave vial, combine cyclohexanone, ethyl cyanoacetate, and sulfur in ethanol.
-
Initiation: Add morpholine dropwise. Caution: Exothermic reaction.
-
Reaction: Seal the vial and irradiate at 80°C (100 W) for 15 minutes.
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).
-
Isolation: The product (ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from MeOH.
-
Validation: Check Purity via HPLC (>95%) and confirm structure via 1H-NMR (Look for amino protons ~7.0 ppm).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Self-validating step: Always run a known inhibitor (e.g., Sorafenib) as a positive control to verify assay sensitivity.
-
Seeding: Plate MCF-7 or HUVEC cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Add test compounds (dissolved in DMSO) in a serial dilution (0.1 nM to 100
M). Final DMSO concentration must be <0.5%. -
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Remove media, add 100
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology (ACS). Available at: [Link]
-
Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry (ACS). Available at: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity (PMC). Available at: [Link]
Sources
5-(Aminomethyl)thiophene-2-carboxamide: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to serve as a bioisostere for the phenyl ring.[1][2] This guide focuses on a specific, yet powerful, thiophene derivative: 5-(Aminomethyl)thiophene-2-carboxamide . This building block presents a unique trifecta of functionalities—a bioisosteric core, a primary amine for versatile derivatization, and a carboxamide group for crucial hydrogen bonding interactions. This document serves as a technical primer for researchers, providing insights into its synthesis, physicochemical properties, strategic applications in drug design, and proven utility in the development of targeted therapeutics.
Structural and Physicochemical Profile
This compound is a structurally compact and functionally dense molecule, making it an attractive starting point for library synthesis and lead optimization.
Key Structural Features
The molecule's utility is rooted in its three key components:
-
The Thiophene Ring: As a bioisosteric replacement for a monosubstituted phenyl ring, the thiophene core can improve physicochemical properties and metabolic stability of a parent compound.[1] The sulfur atom is not merely a passive structural element; its lone pairs of electrons can participate in hydrogen bonding, enhancing drug-receptor interactions.[1][2]
-
The C5-Aminomethyl Group: This primary amine serves as a critical handle for synthetic elaboration. It provides a vector for introducing a wide array of substituents to probe the chemical space of a biological target, enabling detailed Structure-Activity Relationship (SAR) studies.
-
The C2-Carboxamide Group: The carboxamide is a classic hydrogen bond donor and acceptor. This functionality is essential for anchoring the molecule within a target's binding site and is a common feature in many successful drug molecules. SAR studies on related thiophene-2-carboxamides have consistently shown that this group is essential for biological activity.[3]
Diagram: Chemical Structure of this compound
Caption: Core structure highlighting the key functional groups.
Physicochemical Properties
| Property | Value (Predicted) | Significance in Drug Design |
| Molecular Formula | C₆H₈N₂OS | Defines the elemental composition and molecular weight. |
| Molecular Weight | 156.21 g/mol | A low molecular weight provides a good starting point for lead optimization, allowing for the addition of other groups without violating Lipinski's Rule of Five. |
| XLogP3-AA | ~0.5 - 1.0 | Indicates a favorable balance of hydrophilicity and lipophilicity for oral absorption. |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Suggests good potential for cell membrane permeability. |
| Hydrogen Bond Donors | 2 (amine and amide NH₂) | Provides strong potential for interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygen and sulfur) | Offers additional points for target binding. |
| pKa (basic) | ~9.0-9.5 (aminomethyl) | The primary amine will be protonated at physiological pH, allowing for ionic interactions with targets like aspartate or glutamate residues. |
| pKa (acidic) | ~17-18 (amide NH) | The amide proton is generally not considered acidic under physiological conditions. |
Note: Predicted values are based on computational models and may vary from experimental results.
Synthesis and Functionalization
Proposed Synthetic Protocol: Ammonolysis of the Corresponding Ester
This protocol outlines a straightforward and high-yielding approach starting from the methyl ester precursor.
Diagram: Synthetic Workflow
Caption: A two-step synthesis from the commercially available hydrochloride salt.
Step-by-Step Methodology:
-
Neutralization of the Starting Material:
-
Rationale: The starting material is the hydrochloride salt of the amine, which is not reactive in the subsequent ammonolysis step. A weak base is used to liberate the free amine without hydrolyzing the ester.
-
Procedure: Dissolve methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously until all the solid dissolves. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine methyl ester.
-
-
Ammonolysis:
-
Rationale: This is a classic method for converting an ester to a primary amide. Using a concentrated solution of ammonia in methanol drives the reaction to completion.
-
Procedure: Dissolve the free amine methyl ester from the previous step in methanol. Add a concentrated solution of ammonia in methanol (e.g., 7N) in excess. Seal the reaction vessel and stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude product can be purified by recrystallization or silica gel column chromatography to afford pure this compound.
-
Functionalization Strategies
The primary amine of this compound is a versatile functional group for further elaboration. Standard organic chemistry transformations can be employed to generate a diverse library of derivatives.
-
Acylation/Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using standard coupling reagents like EDC/HOBt or HATU[4]) can introduce a wide range of substituents.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction with a mild reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines.
-
Alkylation: Reaction with alkyl halides can be used to introduce small alkyl groups, though care must be taken to control the degree of alkylation.
Applications in Medicinal Chemistry: Case Studies
The true value of a building block is demonstrated through its successful application in drug discovery programs. The 5-aminomethyl-thiophene-2-carboxamide scaffold is a key component in several classes of inhibitors targeting enzymes of therapeutic relevance.
Case Study: Factor Xa Inhibitors for Anticoagulation
The development of the blockbuster anticoagulant Rivaroxaban (Xarelto®) provides a compelling case for the utility of the closely related 5-chlorothiophene-2-carboxamide scaffold.[1][5] Structure-activity relationship studies in this area have consistently highlighted the importance of the 5-substituted thiophene-2-carboxamide moiety for potent inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][6]
-
Mechanism of Action: The 5-chlorothiophene moiety of Rivaroxaban occupies the S1 pocket of the FXa active site. The chlorine atom forms a key interaction with the aromatic ring of Tyr228 at the bottom of the pocket.[1] This interaction anchors the inhibitor and is a key determinant of its high affinity. The carboxamide linker is also crucial, forming hydrogen bonds with the backbone of the protein.
-
Relevance to this compound: While Rivaroxaban itself contains a chlorine atom at the 5-position, the extensive SAR studies in this field demonstrate the principle of targeting the S1 pocket with a substituted thiophene. A derivatized aminomethyl group at the 5-position could be designed to form alternative, favorable interactions within the S1 pocket, potentially leading to novel FXa inhibitors with different selectivity or pharmacokinetic profiles. For instance, the amine could be acylated with a small hydrophobic group to mimic the interactions of the chloro group.
Case Study: PARP Inhibitors for Oncology
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a major class of anticancer agents, particularly for tumors with BRCA1/2 mutations.[2][7] Many PARP inhibitors feature a carboxamide group, which is critical for binding to the nicotinamide-binding pocket of the enzyme.
-
Design Rationale: The general structure of many PARP inhibitors involves a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, often containing a carboxamide group. This is attached to a larger scaffold that makes additional interactions with the enzyme. Thiophene-based derivatives have been explored in this context.[8]
-
Potential of this compound: This building block provides the essential carboxamide for PARP1/2 binding. The aminomethyl group serves as an ideal attachment point for side chains that can extend into other regions of the active site or solvent-exposed areas, allowing for the fine-tuning of potency, selectivity, and physical properties. For example, the amine could be coupled to a phthalazinone moiety, a common feature in many potent PARP inhibitors like Olaparib.
Diagram: General Derivatization Strategy
Caption: Versatile functionalization of the primary amine.
Drug Discovery and Development Considerations
-
Metabolic Stability: The thiophene ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. However, its metabolic fate is highly dependent on the nature and position of its substituents. Careful consideration of the derivatives' metabolic stability will be crucial in any drug development program.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of approximately 156 g/mol , this compound is an excellent candidate for fragment-based screening. Its multiple interaction points (hydrogen bond donor/acceptor, aromatic ring, basic amine) can provide valuable starting points for developing more potent leads.
-
Library Synthesis: The straightforward functionalization of the aminomethyl group makes this building block ideal for the creation of diverse chemical libraries for high-throughput screening, enabling the rapid exploration of SAR for a given biological target.
Conclusion
This compound is a high-potential building block for modern medicinal chemistry. Its combination of a bioisosteric thiophene core, a versatile primary amine, and a crucial carboxamide moiety provides a robust platform for the design and synthesis of novel therapeutics. As demonstrated by the success of related scaffolds in targeting key enzymes like Factor Xa and PARP, this compound offers a wealth of opportunities for researchers aiming to develop the next generation of targeted medicines. Its utility in both lead optimization and fragment-based approaches ensures its continued relevance in the ever-evolving landscape of drug discovery.
References
-
Perzborn, E., et al. (2011). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5905-5919. [Link]
-
ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives. Retrieved from [Link]
-
Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 25. [Link]
-
AbdElhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1473-1487. [Link]
-
PrepChem. (n.d.). Synthesis of 2-acetyl-5-(aminomethyl)thiophene. Retrieved from [Link]
-
Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct Factor Xa inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908. [Link]
-
Pinto, D. J., et al. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 10, 1088381. [Link]
-
ResearchGate. (n.d.). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Retrieved from [Link]
-
Sureshbabu, V. V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 6, 91. [Link]
-
PrepChem. (n.d.). Step 1: Preparation of 5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (2015). Aminocarbonylation Using Electron-rich Di-tert-butyl-phosphinoferrocene. Organic Syntheses, 92, 237-246. [Link]
-
Goswami, A., et al. (2022). Access to 5‐Substituted 3‐Aminofuran/Thiophene‐2‐Carboxylates from Bifunctional Alkynenitriles. Advanced Synthesis & Catalysis, 364(12), 2056-2061. [Link]
-
Mioc, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5488. [Link]
-
Kharat, S. S., et al. (2023). 5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells. Nucleic Acids Research, 51(13), 6663-6677. [Link]
-
Gerasimova, N. S., et al. (2023). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 24(23), 16659. [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
Semantic Scholar. (n.d.). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. Retrieved from [Link]
-
Clinical Cancer Investigation Journal. (2024). Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. Clinical Cancer Investigation Journal, 13(2), 40-44. [Link]
-
Frontiers in Oncology. (2022). Phenethyl Isothiocyanate Enhances the Cytotoxic Effects of PARP Inhibitors in High-Grade Serous Ovarian Cancer Cells. Frontiers in Oncology, 11, 788811. [Link]
-
Oriental Journal of Chemistry. (2025). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. Oriental Journal of Chemistry, 41(3). [Link]
-
PubChem. (n.d.). 2-(Thiophene-2-amido)thiophene-3-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Thiophenecarboxamide. Retrieved from [Link]
Sources
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- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Biological Activity of Aminomethyl Thiophene Scaffolds: A Technical Guide
Topic: Biological Activity of Aminomethyl Thiophene Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aminomethyl thiophene scaffold (Thiophene-CH₂-NH-R) represents a privileged structural motif in medicinal chemistry, bridging the gap between simple aromatic amines and complex heterocyclic systems. Unlike the direct 2-aminothiophene system—which is often associated with instability and promiscuous assay interference (PAINS)—the aminomethyl variant introduces a methylene spacer. This spacer modulates basicity, enhances conformational flexibility, and serves as a critical vector for "scaffold hopping" from benzylamine-based drugs.
This guide analyzes the pharmacological versatility of this scaffold, ranging from the blockbuster antiplatelet agent Clopidogrel (a cyclic aminomethyl thiophene) to emerging open-chain kinase inhibitors and antimicrobial agents.
Chemical Space & Structural Properties[1][2]
The "Thiophene Effect" in Drug Design
The thiophene ring is a classic bioisostere for the phenyl ring. However, the substitution of a benzene ring with thiophene introduces distinct physicochemical changes:
-
Electronic Character: Thiophene is
-excessive (electron-rich), making it more susceptible to electrophilic attack and oxidative metabolism (e.g., by CYPs). -
Lipophilicity: Thiophene derivatives are generally more lipophilic (
) than their phenyl counterparts, enhancing membrane permeability. -
Steric Profile: The bond angle of C-S-C (~92°) is smaller than the C-C-C angle in benzene, altering the vector of substituents in the 2- and 3-positions.
The Aminomethyl Linker
The introduction of the methylene (-CH₂-) bridge between the thiophene ring and the amine confers specific advantages:
-
Basicity Modulation: The amine is not directly conjugated to the aromatic system, maintaining a pKa typically between 9.0–10.0 (similar to benzylamine), ensuring protonation at physiological pH.
-
Metabolic Stability: It prevents the formation of unstable imines often seen with direct 2-aminothiophenes.
-
Rotational Freedom: The sp3 carbon allows the amine to adopt specific conformations required for binding pockets in kinases and GPCRs.
Therapeutic Applications: Case Studies
Cardiovascular: The Thienopyridine Class (Cyclic Scaffolds)
The most commercially successful application of the aminomethyl thiophene motif is found in the thienopyridine class of antiplatelet agents.
-
Drugs: Ticlopidine, Clopidogrel (Plavix), Prasugrel.
-
Structural Insight: These drugs contain a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core. This is effectively a "cyclic" 2-(aminomethyl)thiophene.
-
Mechanism: These are prodrugs.[1][2] The thiophene ring undergoes oxidative opening by CYP450 enzymes (CYP2C19) to form an active thiol metabolite, which irreversibly binds to the P2Y12 receptor on platelets.
Oncology: Kinase Inhibition (Open-Chain Scaffolds)
Recent research has pivoted toward open-chain aminomethyl thiophenes as ATP-competitive kinase inhibitors.
-
Targets: VEGFR-2, EGFR, and HPK1 (Hematopoietic Progenitor Kinase 1).
-
Mechanism: The aminomethyl group often acts as a hinge-binder or interacts with the ribose-binding pocket.
-
Example: 2-acylaminothiophene-3-carboxamides have shown dual inhibition of BCR-ABL kinase and microtubules.
Antimicrobial & Antiviral Activity[5][6][7]
-
Antibacterial: 2-(aminomethyl)thiophene derivatives synthesized via reductive amination have demonstrated MIC values <10 µg/mL against S. aureus and A. baumannii. The lipophilic thiophene tail facilitates membrane insertion.
-
Antileishmanial: Compounds like SB-200 (a 2-amino-thiophene derivative) show promise, but aminomethyl variants are being explored to improve solubility and reduce toxicity.
Structure-Activity Relationship (SAR) Deep Dive
The biological activity is heavily dependent on the substitution pattern (Regiochemistry).
| Feature | 2-Aminomethyl Thiophene | 3-Aminomethyl Thiophene |
| Electronic Density | High electron density at C-5 (alpha position). Prone to metabolic oxidation. | Less electron-rich at C-2/C-5 compared to the 2-isomer. |
| Steric Environment | Substituents at C-3 create significant steric clash with the aminomethyl group (Ortho-effect). | Flanked by C-2 and C-4; allows for linear extension of the molecule. |
| Bioactivity Bias | GPCRs & Anti-infectives: Favored for membrane intercalation and receptor pockets (e.g., Clopidogrel). | Kinase Inhibitors: Often favored for linear binding modes in the ATP cleft. |
Experimental Protocols
Synthetic Protocol: Reductive Amination
Objective: Synthesis of N-benzyl-1-(thiophen-2-yl)methanamine. Rationale: Direct alkylation often leads to over-alkylation. Reductive amination is the "Gold Standard" for generating secondary aminomethyl thiophenes.
Reagents:
-
Thiophene-2-carboxaldehyde (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (10 mmol) and benzylamine (10 mmol) in DCE (30 mL). Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde).
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH4 for its selectivity toward imines in the presence of aldehydes.
-
Reaction: Allow the mixture to warm to RT and stir overnight (12-16 h).
-
Quench: Quench with saturated aqueous NaHCO₃ solution.
-
Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).
Biological Assay: P2Y12 Receptor Binding (In Silico/In Vitro)
Context: Validating the activity of a Clopidogrel-like analog.
-
Metabolic Activation (In Vitro): Incubate the test compound (10 µM) with human liver microsomes (HLM) and NADPH for 30 min at 37°C to generate the active thiol metabolite.
-
Platelet Aggregation Assay: Treat platelet-rich plasma (PRP) with the metabolically activated mixture. Induce aggregation with ADP (5-20 µM). Measure light transmission (aggregometry).
-
Endpoint: Calculate % inhibition relative to vehicle control.
Visualizations
Synthesis Pathway: Reductive Amination
This diagram illustrates the conversion of Thiophene-2-carboxaldehyde to the active Aminomethyl scaffold.
Caption: Standard reductive amination pathway for generating secondary aminomethyl thiophene scaffolds.
Mechanism of Action: Clopidogrel Bioactivation
This diagram details the critical bioactivation step required for thienopyridine efficacy.
Caption: Two-step bioactivation of cyclic aminomethyl thiophenes (thienopyridines) to active P2Y12 antagonists.
Data Summary: Biological Activity Spectrum[4][6][8][9][10]
| Compound Class | Target | IC50 / MIC | Key Structural Feature |
| Thienopyridines (e.g., Clopidogrel) | P2Y12 Receptor | Irreversible | Cyclic aminomethyl; requires CYP activation. |
| 2-Aminomethyl Thiophenes | S. aureus (MRSA) | 4–8 µg/mL | Lipophilic tail; membrane disruption. |
| Thiophene-3-carboxamides | VEGFR-2 Kinase | ~30 nM | Open-chain; ATP-competitive binding. |
| SB-200 Derivatives | Leishmania spp.[3] | ~4.25 µM | 2-amino-thiophene core; immunomodulation. |
References
-
Pereillo, J. M., et al. (2002). "Structure and stereochemistry of the active metabolite of clopidogrel." Drug Metabolism and Disposition. Link
-
Mishra, R., et al. (2011). "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica. Link
-
Abdel-Mohsen, H. T., et al. (2015). "Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules." Journal of Medicinal Chemistry. Link
-
López-Rojas, P., et al. (2023). "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria."[4] Frontiers in Cellular and Infection Microbiology. Link
-
Savi, P., & Herbert, J. M. (2005). "Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis." Seminars in Thrombosis and Hemostasis. Link
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- 2. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
Methodological & Application
Application Note: A Strategic Synthesis of 5-(Aminomethyl)thiophene-2-carboxamide from 2-Acetylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 5-(Aminomethyl)thiophene-2-carboxamide, a valuable bifunctional building block for pharmaceutical research and drug development. The described synthetic route commences with the readily available starting material, 2-acetylthiophene, and proceeds through a logical five-step sequence: haloform oxidation, electrophilic halogenation, amidation, nucleophilic cyanation, and final reduction. This document offers detailed experimental procedures, explains the rationale behind methodological choices, summarizes key reaction data, and addresses potential challenges, ensuring scientific integrity and practical applicability for researchers in medicinal and organic chemistry.
Introduction: The Significance of Functionalized Thiophene Scaffolds
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a cornerstone in the design of novel bioactive molecules. Thiophene-2-carboxamide derivatives, in particular, have garnered significant attention, exhibiting a wide range of biological activities, including anticancer and enzyme inhibitory properties.[1]
The target molecule, this compound, incorporates two key reactive handles: a primary amine and a primary carboxamide. This dual functionality allows for orthogonal derivatization, making it an exceptionally versatile intermediate for constructing compound libraries, developing targeted covalent inhibitors, or synthesizing complex drug candidates.
This guide details a rational and efficient synthetic pathway starting from the commercial bulk chemical 2-acetylthiophene. The chosen strategy prioritizes regioselectivity and functional group compatibility, avoiding cumbersome protection-deprotection sequences.
Overall Synthetic Pathway
The transformation of 2-acetylthiophene into this compound is accomplished via a five-step linear synthesis. The strategy involves first establishing the carboxamide precursor at the 2-position, followed by systematic functionalization at the 5-position to build the aminomethyl side chain.
Figure 1: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Handle hazardous reagents such as thionyl chloride, cyanide salts, and lithium aluminum hydride with extreme caution and according to institutional safety guidelines.
Step 1: Oxidation of 2-Acetylthiophene to Thiophene-2-carboxylic Acid
Principle: The haloform reaction provides a classic and efficient method for converting methyl ketones into carboxylic acids.[2][3] An aqueous alkaline solution of sodium hypochlorite serves as the oxidant, converting the acetyl group into a trichloromethyl intermediate, which is subsequently hydrolyzed to the carboxylate salt. Acidification yields the final carboxylic acid.
Protocol:
-
To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add a solution of sodium hydroxide (60 g, 1.5 mol) in 400 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
While maintaining the temperature below 10 °C, slowly add commercial sodium hypochlorite solution (approx. 500 mL of 10-15% solution, ~0.75-1.1 mol) with vigorous stirring.
-
Add 2-acetylthiophene (63.1 g, 0.5 mol) dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the mixture back to 10 °C and cautiously add a solution of sodium bisulfite (approx. 20-30 g) until the excess hypochlorite is quenched (test with starch-iodide paper).
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 150 mL) to remove any unreacted starting material and the chloroform byproduct.
-
Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 100 mL), and dry under vacuum to yield thiophene-2-carboxylic acid.
| Parameter | Value |
| Reagents | 2-Acetylthiophene, NaOH, NaOCl, HCl |
| Solvent | Water |
| Temperature | 0-10 °C, then Room Temperature |
| Typical Yield | 85-95% |
| Purity Check | Melting Point, ¹H NMR |
Step 2: Electrophilic Bromination of Thiophene-2-carboxylic Acid
Principle: The thiophene ring is highly susceptible to electrophilic aromatic substitution, primarily at the 2- and 5-positions. The carboxylic acid group at the 2-position directs incoming electrophiles to the 5-position. N-Bromosuccinimide (NBS) is a mild and highly effective brominating agent for electron-rich heterocycles like thiophene.[4][5]
Protocol:
-
In a 500 mL round-bottom flask, dissolve thiophene-2-carboxylic acid (25.6 g, 0.2 mol) in 200 mL of a 1:1 mixture of acetic acid and chloroform.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add N-Bromosuccinimide (NBS) (35.6 g, 0.2 mol) portion-wise over 30 minutes with stirring. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution (100 mL), water (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be recrystallized from an ethanol/water mixture to yield pure 5-bromothiophene-2-carboxylic acid.
| Parameter | Value |
| Reagents | Thiophene-2-carboxylic acid, NBS |
| Solvent | Acetic Acid / Chloroform |
| Temperature | Room Temperature |
| Typical Yield | 80-90% |
| Purity Check | Melting Point, ¹H NMR, MS |
Step 3: Amidation of 5-Bromothiophene-2-carboxylic Acid
Principle: The conversion of a carboxylic acid to a primary amide is a fundamental transformation. A common and effective method involves activating the carboxylic acid by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by in-situ quenching with an ammonia source.[6]
Protocol:
-
In a 500 mL flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (to neutralize HCl and SO₂ fumes), suspend 5-bromothiophene-2-carboxylic acid (31.0 g, 0.15 mol) in 150 mL of toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL).
-
Carefully add thionyl chloride (16.4 mL, 26.8 g, 0.225 mol) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The solid should dissolve as the acyl chloride forms.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
Dissolve the crude acyl chloride residue in 150 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add concentrated aqueous ammonium hydroxide (approx. 50 mL) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir the mixture for 1 hour at room temperature.
-
Remove the THF under reduced pressure. Add 200 mL of water to the residue.
-
Collect the resulting solid by vacuum filtration, wash with cold water, and dry to afford 5-bromothiophene-2-carboxamide.
| Parameter | Value |
| Reagents | 5-Bromothiophene-2-carboxylic acid, SOCl₂, NH₃/NH₄OH |
| Solvent | Toluene, then THF |
| Temperature | Reflux, then 0 °C to RT |
| Typical Yield | 90-98% |
| Purity Check | Melting Point, ¹H NMR, IR |
Step 4: Palladium-Catalyzed Cyanation of 5-Bromothiophene-2-carboxamide
Principle: The conversion of an aryl bromide to an aryl nitrile can be achieved via palladium-catalyzed cross-coupling. Using a non-toxic cyanide source like potassium hexacyanoferrate(II) (potassium ferrocyanide) is a safer and more environmentally benign alternative to highly toxic cyanide salts.[7]
Protocol:
-
To an oven-dried Schlenk flask, add 5-bromothiophene-2-carboxamide (20.6 g, 0.1 mol), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (18.6 g, 0.044 mol), palladium(II) acetate (Pd(OAc)₂) (0.224 g, 1 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (1.11 g, 2 mol%).
-
Add sodium carbonate (21.2 g, 0.2 mol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 200 mL of degassed N,N-dimethylacetamide (DMAc).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Cool the mixture to room temperature and dilute with 400 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with water (3 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield 5-cyanothiophene-2-carboxamide.
| Parameter | Value |
| Reagents | 5-Bromothiophene-2-carboxamide, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, dppf, Na₂CO₃ |
| Solvent | N,N-Dimethylacetamide (DMAc) |
| Temperature | 120-130 °C |
| Typical Yield | 65-80% |
| Purity Check | Melting Point, ¹H NMR, IR, MS |
Step 5: Reduction of 5-Cyanothiophene-2-carboxamide to this compound
Principle: The simultaneous reduction of a nitrile to a primary amine while preserving a primary amide can be challenging. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both functional groups. However, by carefully controlling the stoichiometry and reaction conditions (e.g., low temperature), it is possible to selectively reduce the nitrile. An alternative, milder approach would be catalytic hydrogenation. Here, we present the LiAlH₄ protocol, which also reduces the amide. Correction: LiAlH₄ will reduce both the nitrile and the amide. A more selective method like catalytic hydrogenation with a specific catalyst (e.g., Raney Nickel) under controlled conditions would be required to selectively reduce the nitrile. For the purpose of this guide, we will proceed with a method that reduces the nitrile to the desired aminomethyl group. Given the potency of LiAlH4, it will reduce both the nitrile and the carboxamide. A more selective method is required. Catalytic hydrogenation using Raney Nickel or a rhodium catalyst under specific conditions can often achieve selective nitrile reduction in the presence of an amide.
Protocol (Catalytic Hydrogenation):
-
To a high-pressure hydrogenation vessel, add 5-cyanothiophene-2-carboxamide (7.6 g, 0.05 mol) and Raney Nickel (approx. 1.5 g, 50% slurry in water, washed with ethanol).
-
Add 150 mL of ethanol saturated with ammonia. (The ammonia helps to prevent the formation of secondary amines).
-
Seal the vessel and purge several times with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Heat the mixture to 50-60 °C and stir vigorously for 6-12 hours, or until hydrogen uptake ceases.
-
Cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst through a pad of Celite® and wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or chromatography to obtain this compound.
| Parameter | Value |
| Reagents | 5-Cyanothiophene-2-carboxamide, Raney Nickel, H₂, Ammonia |
| Solvent | Ethanolic Ammonia |
| Temperature | 50-60 °C |
| Typical Yield | 70-85% |
| Purity Check | ¹H NMR, ¹³C NMR, HRMS |
Summary of Synthesis and Characterization Data
| Step | Intermediate/Product | Formula | MW ( g/mol ) | Expected Yield (%) | Key Characterization |
| 1 | Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 85-95 | MP: 125-127 °C |
| 2 | 5-Bromothiophene-2-carboxylic acid | C₅H₃BrO₂S | 207.05 | 80-90 | MP: 138-141 °C |
| 3 | 5-Bromothiophene-2-carboxamide | C₅H₄BrNOS | 206.06 | 90-98 | MP: 178-181 °C |
| 4 | 5-Cyanothiophene-2-carboxamide | C₆H₄N₂OS | 152.18 | 65-80 | MP: ~200 °C (dec.) |
| 5 | This compound | C₆H₈N₂OS | 156.21 | 70-85 | NMR, HRMS |
Conclusion
This application note outlines a robust and logical five-step synthesis for producing this compound from 2-acetylthiophene. The described protocols utilize well-established chemical transformations and address key challenges such as regioselectivity and functional group compatibility. By providing detailed, step-by-step instructions and explaining the underlying chemical principles, this guide serves as a valuable resource for researchers aiming to synthesize this versatile chemical building block for applications in drug discovery and medicinal chemistry.
References
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Biswas, A. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? ResearchGate. [Link]
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ACS Publications (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]
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Al-Ghorbani, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. [Link]
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Zubkov, E. A. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. [Link]
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Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
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ResearchGate. Clean and Efficient Iodination of Thiophene Derivatives. [Link]
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ResearchGate. Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. [Link]
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PubChem. Thiophene-2-carboxylic acid (2-cyclopentyl-ethyl)-amide. [Link]
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Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
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OUCI. Mechanisms of bromination between thiophenes and NBS: A DFT investigation. [Link]
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RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
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ACS Publications. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. [Link]
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Reddit. Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]
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ResearchGate. RECENT ADVANCES IN CYANATION REACTIONS. [Link]
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PubMed. LiAlH4 -Induced Selective Ring Rearrangement of 2-(2-Cyanoethyl)aziridines toward 2-(Aminomethyl)pyrrolidines and 3-Aminopiperidines as Eligible Heterocyclic Building Blocks. [Link]
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PMC. Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides. [Link]
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ACS Publications. Metal-mediated C−CN Bond Activation in Organic Synthesis. [Link]
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Application Notes and Protocols for the Reductive Amination of 5-formylthiophene-2-carboxamide
Introduction: The Significance of Thiophene Carboxamides and Reductive Amination
Thiophene carboxamide scaffolds are privileged structures in medicinal chemistry and drug development, frequently appearing in molecules with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The functionalization of these core structures is critical for modulating their pharmacological profiles. Reductive amination stands out as one of the most robust and versatile methods for synthesizing secondary and tertiary amines, which are key functional groups in a vast number of pharmaceutical agents.[6][7][8][9] This reaction, which transforms a carbonyl group into an amine via an imine or iminium ion intermediate, offers a highly controlled and efficient route to forge new carbon-nitrogen bonds.
This guide provides detailed, field-proven protocols for the reductive amination of 5-formylthiophene-2-carboxamide, a key building block for creating diverse libraries of bioactive compounds. We will explore multiple protocols, delving into the mechanistic rationale behind reagent selection and providing step-by-step guidance to empower researchers in their synthetic endeavors.
Core Principles: The Mechanism of Reductive Amination
Reductive amination is fundamentally a two-stage process that is often performed in a single pot.[6][7]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde (5-formylthiophene-2-carboxamide). This is followed by dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines). This step is reversible and typically favored under mildly acidic conditions (pH ~4-6), which serve to activate the carbonyl group by protonating its oxygen atom without excessively protonating the amine nucleophile.[6][10]
-
Reduction: A hydride-based reducing agent is then used to reduce the C=N double bond of the imine or iminium ion to the corresponding amine. The choice of reducing agent is paramount; it must be selective enough to reduce the iminium ion preferentially over the starting aldehyde.[8][11]
Below is a diagram illustrating the general workflow of this critical transformation.
Caption: General workflow for the reductive amination of 5-formylthiophene-2-carboxamide.
Protocol I: The Preferred Method Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride (STAB) has become the reagent of choice for reductive amination due to its remarkable selectivity and mild nature.[8] Unlike stronger reducing agents, it does not readily reduce aldehydes or ketones, minimizing side reactions.[12] Its reduced basicity and steric bulk make it highly chemoselective for the iminium ion. Furthermore, it obviates the need for strict pH control and avoids the use of highly toxic cyanide-based reagents.[8][13]
Causality & Experimental Choices:
-
Reagent: NaBH(OAc)₃ is a mild hydride donor. The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it selective for the more electrophilic iminium ion over the aldehyde.[12]
-
Solvent: Aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred as NaBH(OAc)₃ is water-sensitive.[8][12][14] DCE is often the solvent of choice as reactions tend to be faster.[12]
-
Catalyst: While often unnecessary for reactive aldehydes, a small amount of acetic acid can be added to catalyze imine formation, particularly with less nucleophilic amines.[12][13]
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-formylthiophene-2-carboxamide (1.0 equiv.).
-
Dissolution: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equiv.). Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise over 5-10 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Work-up: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[15]
Protocol II: The Classic Method Using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another selective reducing agent widely used for reductive aminations.[6] Its reactivity is highly pH-dependent; it is stable in protic solvents and selectively reduces iminium ions at a pH of 6-7, while aldehydes and ketones remain largely untouched.[11][16]
Causality & Experimental Choices:
-
Reagent: The electron-withdrawing cyanide group deactivates the borohydride, making NaBH₃CN a much weaker reducing agent than NaBH₄.[10] It is potent enough to reduce the highly reactive iminium ion but not the less reactive carbonyl precursor.[6][10]
-
Solvent: Methanol (MeOH) is the most common solvent for this protocol as NaBH₃CN is stable and soluble in it.[14]
-
pH Control: Maintaining a slightly acidic pH is crucial for success. This ensures the equilibrium favors the iminium ion formation without deactivating the amine nucleophile. Acetic acid is commonly used to adjust the pH.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 5-formylthiophene-2-carboxamide (1.0 equiv.) and the desired amine (1.0-1.2 equiv.) in methanol (approx. 0.1 M).
-
pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the solution to approximately 6-7 (check with pH paper).
-
Reducing Agent Addition: Add sodium cyanoborohydride (1.2-1.5 equiv.).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 3-24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Extraction: Dilute the residue with water and a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography.[15]
Safety Note: Sodium cyanoborohydride is highly toxic. Handle with extreme care in a well-ventilated fume hood. Acidic conditions (pH < 4) can lead to the liberation of toxic hydrogen cyanide (HCN) gas.[13]
Protocol Comparison
| Parameter | Protocol I: NaBH(OAc)₃ | Protocol II: NaBH₃CN |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride |
| Typical Solvents | DCE, DCM, THF[12][14] | Methanol, Ethanol[14] |
| pH Requirement | Generally not required[12] | Crucial (pH 6-7)[11][16] |
| Key Advantages | High selectivity, no toxic byproducts, mild conditions, broad substrate scope.[12][13] | Good selectivity at controlled pH, compatible with protic solvents. |
| Disadvantages | Water-sensitive, higher cost.[8][14] | Highly toxic , potential for HCN gas release, slower with some substrates.[11][13] |
Visualization of the Reductive Amination Mechanism
The following diagram details the key mechanistic steps from the aldehyde to the final amine product.
Caption: Key intermediates in the reductive amination mechanism. (Note: Image placeholders would be replaced with actual chemical structures in a full implementation.)
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete imine formation. 2. Deactivated amine (weakly nucleophilic). 3. Decomposed reducing agent. | 1. Add a catalytic amount of acetic acid. 2. Increase reaction temperature or time. Consider a more forceful method. 3. Use a fresh bottle of the reducing agent. |
| Aldehyde Reduction | The reducing agent is too strong or conditions are incorrect (e.g., pH too low for NaBH₃CN). | Switch to a milder reagent like NaBH(OAc)₃. If using NaBH₄, ensure imine formation is complete before adding it. |
| Dialkylation of Primary Amine | The secondary amine product is reacting with more aldehyde. | Use a two-step procedure: form and isolate the imine first, then reduce it.[12] Alternatively, use a larger excess of the primary amine. |
| Difficult Purification | Product and starting materials have similar polarities. The product is degrading on silica gel. | Optimize the solvent system for column chromatography using TLC.[15] If degradation occurs, deactivate the silica gel with triethylamine (1-2% in the eluent) or use an alternative stationary phase like alumina.[15] |
Conclusion
The reductive amination of 5-formylthiophene-2-carboxamide is a powerful and highly adaptable transformation for generating novel amine derivatives with significant potential in drug discovery. By understanding the underlying mechanisms and carefully selecting the appropriate protocol—whether the mild and safe NaBH(OAc)₃ method or the classic NaBH₃CN approach—researchers can efficiently synthesize their target compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate successful and reproducible outcomes in the laboratory.
References
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Nagaiah, B. et al. (2018). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. Available at: [Link]
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Borch, R. F. (1975). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Organic Syntheses. Available at: [Link]
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Patil, S. et al. (2021). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Patil, S. et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications. Available at: [Link]
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The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
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JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. Available at: [Link]
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Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. Available at: [Link]
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Wang, D. et al. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. RSC Advances. Available at: [Link]
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Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. Available at: [Link]
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Zhang, Y. et al. (2022). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. Acta Pharmaceutica Sinica B. Available at: [Link]
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IOC. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Available at: [Link]
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Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Scribd. Available at: [Link]
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Semerikova, A. A. et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. Available at: [Link]
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El-Gazzar, M. G. et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal. Available at: [Link]
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El-Gazzar, M. G. et al. (2024). Versatile thiophene 2-carboxamide derivatives. ResearchGate. Available at: [Link]
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Bîcu, E. et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available at: [Link]
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El-Damasy, A. K. et al. (2021). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. ResearchGate. Available at: [Link]
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Ramachandran, P. V. et al. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. Molecules. Available at: [Link]
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- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Optimizing Amide Bond Formation: Protocols for 5-(Aminomethyl)thiophene-2-carboxamide
Topic: Peptide coupling conditions for 5-(Aminomethyl)thiophene-2-carboxamide Content Type: Application Note & Protocol Guide[1]
Executive Summary & Chemical Context
This compound is a bifunctional heteroaromatic building block frequently utilized in the design of kinase inhibitors and anti-infectives. Its structure presents a dichotomy in reactivity:
-
The Nucleophile: The 5-aminomethyl group (
) functions as a primary aliphatic amine. Unlike deactivated anilines, this group retains significant nucleophilic character (similar to benzylamine), making it reactive toward standard activated esters. -
The Structural Liability: The 2-carboxamide group (
) and the thiophene ring introduce significant polarity and potential for - stacking. This often leads to poor solubility in standard non-polar solvents (DCM, Toluene) and aggregation during the coupling event, which can stall reaction kinetics.
This guide provides two distinct protocols: a High-Throughput Discovery Protocol (HATU) for rapid, small-scale synthesis, and a Process-Optimized Protocol (T3P) for scalable, high-purity applications.
Strategic Considerations
Solubility vs. Reactivity
The primary failure mode for this coupling is not a lack of nucleophilicity, but precipitation of the intermediate or product . The carboxamide moiety facilitates strong intermolecular hydrogen bonding.
-
Recommended Solvents: DMF, NMP, or DMAc are preferred for their ability to disrupt aggregation.
-
Secondary Solvents: 2-MeTHF or EtOAc (required for T3P) may require mild heating (
) to maintain homogeneity.
Chemoselectivity
The molecule contains two nitrogen centers. The primary amide nitrogen (
Protocol A: The "High-Reliability" Method (HATU)
Best For: Discovery chemistry, parallel synthesis, and milligram-scale reactions where yield is prioritized over cost.
Reagent Rationale
-
HATU: Selected for its rapid kinetics and high conversion rates, essential when the amine might be trapped in aggregates.
-
HOAt (generated in situ): The 7-azabenzotriazole moiety provides an intramolecular base effect, accelerating the coupling of the amine.
-
DIPEA: Preferred over TEA to minimize nucleophilic competition and prevent racemization of the carboxylic acid partner (if chiral).
Step-by-Step Methodology
| Component | Equivalents | Role |
| Carboxylic Acid ( | 1.0 eq | Electrophile |
| HATU | 1.1 - 1.2 eq | Coupling Reagent |
| DIPEA | 2.0 - 3.0 eq | Base (Scavenger) |
| 5-(Aminomethyl)thiophene... | 1.1 eq | Nucleophile |
| DMF (Anhydrous) | [0.1 M] | Solvent |
Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF .
-
Base Addition: Add DIPEA (1.0 eq) to the mixture. Stir at Room Temperature (RT) for 5–10 minutes .
-
Note: The solution should turn yellow/orange. Pre-activation is critical to ensure the formation of the activated ester before the amine is introduced, preventing potential guanidinylation of the amine by HATU.
-
-
Coupling: Add the This compound (1.1 eq) followed by the remaining DIPEA (1.0 - 2.0 eq).
-
Tip: If the amine is supplied as a hydrochloride salt, ensure at least 3.0 eq of total base is used.
-
-
Reaction: Stir at RT for 1–4 hours . Monitor by LC-MS.
-
Troubleshooting: If the reaction mixture becomes a gel, add more DMF or dilute with DMSO.
-
-
Workup: Dilute with EtOAc, wash with saturated
(x2), water (x1), and brine (x1). Dry over .
Protocol B: The "Scalable & Clean" Method (T3P)
Best For: Gram-scale synthesis, process development, and avoiding toxic byproducts.
Reagent Rationale
-
T3P (Propylphosphonic Anhydride): Acts as a dehydrating agent.[2] The byproducts are water-soluble phosphonic acid salts, simplifying purification.[2][3]
-
Low Epimerization: T3P is superior for coupling chiral amino acids to this thiophene scaffold.
-
Solvent Choice: T3P is typically supplied as a 50% solution in EtOAc or DMF.[2] For this substrate, a co-solvent system (EtOAc/DMF 4:1) is often ideal to balance solubility and T3P compatibility.
Step-by-Step Methodology
| Component | Equivalents | Role |
| Carboxylic Acid | 1.0 eq | Electrophile |
| 5-(Aminomethyl)thiophene... | 1.1 eq | Nucleophile |
| Base (N-Methylmorpholine or DIPEA) | 3.0 - 4.0 eq | Base |
| T3P (50% w/w in EtOAc) | 1.5 - 2.0 eq | Coupling Agent |
| Solvent (EtOAc or 2-MeTHF) | [0.2 M] | Solvent |
Procedure:
-
Slurry Formation: Charge the reaction vessel with Carboxylic Acid (1.0 eq), This compound (1.1 eq), and Solvent (EtOAc or 2-MeTHF).
-
Base Addition: Add DIPEA or NMM (3.0 eq). Cool the mixture to
.-
Note: Unlike HATU, T3P does not require pre-activation.[3] All components (except T3P) are mixed first.
-
-
Reagent Addition: Dropwise add T3P solution (1.5 eq) over 10 minutes.
-
Reaction: Allow to warm to RT. Stir for 12–24 hours .
-
Optimization: If conversion is slow after 4 hours, heat to
. The thermal stability of T3P allows for mild heating.[3]
-
-
Workup: Quench with water. Separate layers. Wash the organic layer with
(or citric acid), then . The product often precipitates during the wash or concentration; filtration may be possible.
Visualization of Workflows
Decision Matrix for Reagent Selection
The following diagram illustrates the logical flow for selecting the appropriate protocol based on scale and substrate properties.
Caption: Decision matrix for selecting HATU vs. T3P based on reaction scale and solubility constraints.
T3P Activation Mechanism
Understanding the T3P cycle helps explain why it yields high purity.
Caption: T3P mechanism showing the generation of water-soluble phosphorus byproducts, facilitating easy workup.
Troubleshooting & Optimization
Aggregation (The "Gel" Problem)
If the reaction mixture turns into a gelatinous mass (common with amide-rich thiophenes):
-
Chaotropic Salts: Add LiCl (5.0 eq) to the reaction mixture. This disrupts hydrogen bonding networks and improves solubility in DMF or THF.
-
Temperature: Gently heat to
. Do not exceed with HATU to avoid degradation.
Low Yields[4][5]
-
Check Salt Form: If the starting amine is a dihydrochloride salt, ensure you have added enough base to neutralize both HCl equivalents plus the proton released during coupling (Total
3.5 - 4.0 eq base). -
Order of Addition (HATU): Never mix HATU and the amine before the acid is activated. This forms a guanidinium species that terminates the reaction.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Archimica. (n.d.). T3P (Propanephosphonic Acid Anhydride) Application Note.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][5] An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society.
Sources
Preparation of 5-(Aminomethyl)thiophene-2-carboxamide hydrochloride salt
Application Note: Preparation of 5-(Aminomethyl)thiophene-2-carboxamide Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound hydrochloride . While direct reduction of 5-cyanothiophene-2-carboxamide is theoretically possible, it presents significant challenges due to the high susceptibility of the thiophene sulfur to poison transition metal catalysts (Pd, Pt) during hydrogenation and the lack of chemoselectivity with hydride reagents (e.g., LiAlH₄ reducing the amide).
To ensure process reliability and high purity , this guide recommends a Protection-Amidation-Deprotection (PAD) strategy starting from the commercially available methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride. This route circumvents catalyst poisoning and ensures the integrity of the amide functionality.
Retrosynthetic Analysis & Strategy
The strategic choice to utilize a Boc-protection pathway is driven by the need to differentiate the nucleophilicity of the primary amine and the electrophilicity of the ester.
Critical Logic:
-
Direct Ammonolysis Risk: Reacting the starting amino-ester directly with ammonia can lead to oligomerization (intermolecular amidation between the free amine and the ester of another molecule).
-
Thiophenes & Catalysts: Avoiding heterogeneous hydrogenation (e.g., Raney Ni or Pd/C) prevents sulfur-poisoning issues common in thiophene chemistry.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[1][2][3][4] | Equiv. | Role |
| Methyl 5-(aminomethyl)thiophene-2-carboxylate HCl | 171670-22-7 | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 1.1 | Protecting Group |
| Triethylamine (TEA) | 121-44-8 | 2.5 | Base |
| Ammonia (7N in Methanol) | 7664-41-7 | 10.0 | Amidation Agent |
| HCl (4M in Dioxane) | - | 5.0 | Deprotection |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium |
Step 1: Boc-Protection of the Amine
Objective: Mask the primary amine to prevent self-condensation and side reactions during amidation.
-
Setup: Charge a round-bottom flask with Methyl 5-(aminomethyl)thiophene-2-carboxylate HCl (10.0 g, 48.1 mmol) and DCM (100 mL).
-
Neutralization: Cool to 0°C. Add Triethylamine (16.8 mL, 120 mmol) dropwise. The suspension should clear as the free base forms.
-
Addition: Add a solution of Boc₂O (11.5 g, 52.9 mmol) in DCM (20 mL) dropwise over 30 minutes.
-
Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup: Wash the organic layer with 1M citric acid (2 x 50 mL), saturated NaHCO₃ (50 mL), and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Output: Methyl 5-((tert-butoxycarbonylamino)methyl)thiophene-2-carboxylate (White solid). Yield: ~95%.
Step 2: Ammonolysis (Ester to Amide)
Objective: Convert the methyl ester to the primary carboxamide using methanolic ammonia.
-
Setup: Dissolve the Step 1 intermediate (12.5 g, 46.0 mmol) in 7N NH₃ in Methanol (65 mL, ~10 equiv).
-
Reaction: Seal the vessel (pressure tube recommended) and stir at RT for 24–48 hours .
-
Note: Heating to 50°C accelerates the reaction but increases the risk of impurity formation. RT is preferred for purity.
-
-
Monitoring: Monitor by LC-MS for the disappearance of the ester peak (M+H ~272) and appearance of the amide (M+H ~257).
-
Isolation: Concentrate the reaction mixture to dryness. Triturate the residue with diethyl ether or cold ethanol to remove acetamide byproducts or residual starting material.
-
Output: tert-Butyl (5-carbamoylthiophen-2-yl)methylcarbamate. Yield: ~85-90%.
Step 3: Deprotection & Salt Formation
Objective: Cleave the Boc group to release the amine as the hydrochloride salt.
-
Setup: Suspend the Step 2 amide (10.0 g, 39.0 mmol) in 1,4-Dioxane (50 mL).
-
Acidolysis: Add 4M HCl in Dioxane (50 mL, 200 mmol) dropwise at 0°C.
-
Precipitation: Warm to RT and stir for 3 hours. The product will precipitate as a white solid.
-
Filtration: Filter the solid under an inert atmosphere (nitrogen) if possible, as the salt can be hygroscopic.
-
Washing: Wash the filter cake with diethyl ether (3 x 50 mL) to remove excess acid and Boc byproducts (tert-butyl chloride/isobutylene).
-
Drying: Dry under high vacuum at 40°C for 12 hours.
-
Final Product: This compound hydrochloride .
Analytical Characterization & Validation
Expected Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (br s, 3H, NH₃⁺), 8.05 (br s, 1H, CONH_a), 7.65 (d, J=3.8 Hz, 1H, Thiophene-H3), 7.45 (br s, 1H, CONH_b), 7.15 (d, J=3.8 Hz, 1H, Thiophene-H4), 4.25 (s, 2H, CH₂).
-
Mass Spectrometry (ESI+): m/z 157.05 [M+H]⁺ (Free base).
-
HPLC Purity: >98% (AUC at 254 nm).
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Incomplete ammonolysis | Increase reaction time or temperature (max 50°C). Ensure NH₃ concentration is fresh (gas escapes over time). |
| Sticky Solid in Step 3 | Hygroscopic salt / Excess acid | Triturate with anhydrous Et₂O or CH₂Cl₂. Dry strictly under vacuum. |
| Yellow Discoloration | Thiophene oxidation | Perform all steps under N₂ atmosphere. Avoid strong oxidizers. |
References
-
Base Scaffold Synthesis: Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride is a known building block. See: Fluorochem Product F845637 Documentation. Available at:
- Ammonolysis General Protocol: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Thiophene Stability: Synthesis and Pharmacological Study of Thiophene Derivatives. Int. J. Pharm. Qual. Assur. 2021;12(3):282-291. Available at:
-
Rivaroxaban Intermediates (Structural Analogs): A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules 2014, 19, 14999-15004. Available at:
Sources
Solvent selection for nucleophilic substitution on thiophene rings
Application Notes and Protocols
Executive Summary: The Critical Role of Solvents in Thiophene Functionalization
The thiophene nucleus is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs due to its unique electronic properties and ability to act as a bioisostere for a benzene ring.[1] Modifying this scaffold is paramount for tuning the pharmacological profile of lead compounds. Nucleophilic Aromatic Substitution (SNAr) is a powerful strategy for this functionalization, allowing for the introduction of a wide array of substituents.[2][3] However, the success of an SNAr reaction on a thiophene ring is not merely dependent on the reactants; it is critically governed by the choice of solvent.
This guide provides an in-depth analysis of solvent selection for SNAr reactions on thiophene derivatives. We will move beyond simple categorization to explore the mechanistic implications of solvent properties, offering a framework for rational solvent choice. This document is intended for researchers, medicinal chemists, and process development scientists seeking to optimize existing protocols or develop new synthetic routes involving thiophene cores.
Mechanistic Framework: How Solvents Dictate the SNAr Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is essential to comprehending how a solvent exerts its influence.[4][5]
-
Nucleophilic Addition: The nucleophile (Nu⁻) attacks an electron-deficient carbon atom on the thiophene ring, which bears a leaving group (LG). This attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6]
-
Elimination & Aromatization: The leaving group departs, and the aromaticity of the thiophene ring is restored, yielding the final substituted product.
The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[2] Therefore, the ideal solvent must facilitate this step. Thiophene itself is an electron-rich aromatic ring and inherently resistant to nucleophilic attack.[7][8] For an SNAr reaction to be feasible, the ring must be "activated" by the presence of one or more strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group.[4][7] These EWGs delocalize and stabilize the negative charge of the Meisenheimer intermediate, lowering the activation energy of the first step.[5][6]
Caption: The SNAr mechanism on an activated thiophene ring.
The solvent's primary roles are to:
-
Dissolve the reactants, particularly ionic nucleophiles.
-
Stabilize the charged Meisenheimer intermediate.
-
Modulate the reactivity of the nucleophile.
A Guide to Solvent Classes for Thiophene SNAr Reactions
Solvents are broadly categorized based on their polarity and their ability to donate hydrogen bonds. The choice between these classes can dramatically alter reaction rates and yields.
Polar Aprotic Solvents: The Preferred Choice
Polar aprotic solvents are the workhorses for SNAr reactions.[9][10] This class includes dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN).
-
Mechanism of Action: These solvents possess high dielectric constants and dipole moments, allowing them to effectively dissolve ionic nucleophiles.[10] Crucially, they lack acidic protons (O-H or N-H bonds).[11] As a result, they solvate the cation of the nucleophile's salt but leave the anion—the nucleophile itself—relatively "naked" and highly reactive.[10] This heightened nucleophilicity accelerates the rate-determining attack on the thiophene ring.
-
Expertise & Experience: In our experience, switching from a less polar solvent like THF to DMF or DMSO can increase reaction rates by several orders of magnitude, often making a sluggish reaction synthetically useful. DMSO is particularly effective at stabilizing the Meisenheimer complex due to its high polarity.
Polar Protic Solvents: A Double-Edged Sword
Polar protic solvents, such as water, methanol, and ethanol, contain O-H or N-H bonds and are capable of hydrogen bonding.
-
Mechanism of Action: While their high polarity can help stabilize the charged Meisenheimer intermediate, they have a significant drawback: they strongly solvate the nucleophile through hydrogen bonding.[12] This "caging" effect blunts the nucleophile's reactivity, significantly slowing the rate-determining addition step.[9][13]
-
Trustworthiness: While SNAr reactions can proceed in protic solvents, they are often slower than in aprotic counterparts.[14] They may be considered when the nucleophile is also the solvent (solvolysis) or for specific substrates where proton transfer is involved in the mechanism. However, for general applications, they are less reliable for achieving high yields and fast conversions.
Nonpolar Solvents: Generally Unsuitable
Nonpolar solvents like toluene, hexane, and benzene are typically poor choices for SNAr reactions.
-
Mechanism of Action: They fail on two critical fronts. First, they cannot effectively dissolve the ionic or highly polar nucleophiles required for the reaction. Second, their low dielectric constants provide no stabilization for the charged Meisenheimer intermediate, leading to a prohibitively high activation energy.
Data-Driven Solvent Selection
The choice of solvent can be guided by its physical properties. The dielectric constant (ε) is a measure of a solvent's polarity and its ability to stabilize charges, while the dipole moment (μ) reflects the polarity of individual molecules.[15][16]
| Solvent | Class | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Key Considerations for Thiophene SNAr |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Excellent for dissolving nucleophiles and stabilizing intermediates. High boiling point allows for a wide temperature range. Can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | A reliable and widely used solvent for SNAr. Good balance of solvating power and ease of removal.[17] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32.2 | 202 | Similar to DMSO and DMF, with a very high boiling point, useful for unreactive substrates requiring high temperatures. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Less polar than DMF/DMSO but still effective. Its lower boiling point makes it easier to remove but limits the reaction temperature. |
| Tetrahydrofuran (THF) | Borderline Polar Aprotic | 7.6 | 66 | Often too low in polarity to effectively promote SNAr unless the nucleophile is very soluble and reactive. |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Can slow reactions by solvating the nucleophile.[9] Lower boiling point limits thermal range. |
| Ethanol (EtOH) | Polar Protic | 24.6 | 78 | Similar limitations to methanol. |
| Toluene | Nonpolar | 2.4 | 111 | Generally unsuitable due to poor solubility of nucleophiles and lack of intermediate stabilization. |
Data compiled from various sources.[18][19]
Experimental Protocol: SNAr of 2-bromo-5-nitrothiophene with Morpholine
This protocol provides a representative example of a solvent-optimized SNAr reaction on an activated thiophene.
Objective: To synthesize 4-(5-nitrothiophen-2-yl)morpholine via nucleophilic aromatic substitution.
Materials:
-
2-bromo-5-nitrothiophene
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Caption: Experimental workflow for the synthesis of an aminothiophene.
Self-Validation and Causality:
-
Why Anhydrous DMF? DMF is chosen for its excellent ability to dissolve the reactants and its polar aprotic nature, which enhances the reactivity of the morpholine nucleophile.[17] Using the anhydrous grade prevents water from competing as a nucleophile.
-
Why K₂CO₃? The mild base neutralizes the HBr formed during the reaction, driving the equilibrium towards the product.
-
Why 80°C? While the reaction may proceed at room temperature, gentle heating provides sufficient thermal energy to overcome the activation barrier, ensuring a reasonable reaction time without promoting decomposition.
Troubleshooting and Optimization Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Insufficient ring activation. | 1. Confirm the presence and position of a strong EWG on the thiophene ring. Unactivated thiophenes are unreactive.[7] |
| 2. Poor solvent choice. | 2. If using THF or MeCN, switch to a more polar aprotic solvent like DMF or DMSO to increase nucleophile reactivity and intermediate stability.[17] | |
| 3. Insufficient temperature. | 3. Gradually increase the reaction temperature in 10-20°C increments. Many SNAr reactions require heat.[20] | |
| Low Yield | 1. Nucleophile degradation. | 1. Ensure the nucleophile is stable at the reaction temperature. Add the nucleophile slowly at a lower temperature before heating. |
| 2. Competing side reactions. | 2. Lower the reaction temperature. Consider a more selective nucleophile or the use of a stronger, non-nucleophilic base. | |
| 3. Incomplete reaction. | 3. Extend the reaction time. Confirm full conversion via TLC/LC-MS before work-up. |
Conclusion
The rational selection of a solvent is a critical, non-trivial parameter for the successful execution of nucleophilic aromatic substitution on thiophene rings. Polar aprotic solvents, particularly DMF and DMSO, are demonstrably superior for most applications due to their ability to enhance nucleophilicity while stabilizing the key Meisenheimer intermediate. By understanding the underlying reaction mechanism and leveraging the data on solvent properties, researchers can confidently select conditions that maximize reaction efficiency, reduce optimization cycles, and accelerate the development of novel thiophene-based molecules for the pharmaceutical and materials science industries.
References
-
Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Available at: [Link]
-
In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Study.com. Available at: [Link]
-
Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. CHIMIA. Available at: [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
-
Nucleophilicity (Protic vs. Aprotic solvents). Reddit. Available at: [Link]
-
Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions. EduRev. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. PubMed. Available at: [Link]
-
THIOPHENE AND ITS DERIVATIVES. Wiley. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Lecture 15 Aromatic Nucleophilic Substitution. NPTEL Archive. Available at: [Link]
-
How do you distinguish the polarity of organic solvent? ResearchGate. Available at: [Link]
-
Dielectric Constants of Common Solvents. Scribd. Available at: [Link]
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Chemistry. Available at: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. Available at: [Link]
-
Dielectric Constant. Honeywell. Available at: [Link]
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PMC. Available at: [Link]
-
(PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate. Available at: [Link]
-
Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PMC. Available at: [Link]
-
Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Semantic Scholar. Available at: [Link]
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- 16. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. Dielectric Constant [macro.lsu.edu]
- 20. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Aminomethyl)thiophene-2-carboxamide Crude Product
Prepared by: Senior Application Scientist, Gemini Division
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the purification of crude 5-(Aminomethyl)thiophene-2-carboxamide. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to help you overcome common purification challenges and achieve high purity for your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the strategy and common issues encountered when purifying this compound.
Q1: What are the most effective primary methods for purifying crude this compound?
The choice of purification method depends heavily on the impurity profile and the scale of your reaction. The three most effective techniques are:
-
Acid-Base Extraction: This is an excellent first-pass purification or work-up step. The aminomethyl group is basic and can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt.[1][2] This allows for the separation of neutral organic impurities and acidic byproducts. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to regenerate the neutral amine, which can be extracted back into an organic solvent.[1][2]
-
Column Chromatography: Silica gel column chromatography is a highly versatile and common method for purifying thiophene carboxamide derivatives when a mixture of impurities is present.[3][4][5]
-
Recrystallization: If the crude product is a solid and has a relatively high purity (>85-90%), recrystallization is the ideal method for achieving high analytical purity.[3][6]
Q2: What are the typical impurities I should expect in my crude this compound product?
Common impurities often stem from the starting materials and reagents used in the synthesis.[3] These can include:
-
Unreacted Starting Materials: Such as the corresponding thiophene carboxylic acid or an amine precursor.
-
Coupling Reagents: Residuals from reagents like EDC, DCC, or HOBt if an amide coupling reaction was performed.
-
Side Products: Byproducts from reactions like diacylation or polymerization.
-
Residual Solvents: Solvents used in the reaction or initial work-up.
A preliminary work-up involving acid and base washes is crucial for removing many of these impurities before attempting chromatography or recrystallization.[3]
Q3: How should I handle and store the purified this compound?
Like many amines, this compound can be sensitive to air and light over long periods. For optimal stability:
-
Storage: Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures (0-4 °C).
-
Handling: Handle the compound quickly in the open air to minimize exposure to atmospheric CO₂ and moisture. The primary amine can react with CO₂ to form a carbamate salt, which can appear as an impurity over time.
Section 2: Troubleshooting Guide
This section provides direct answers to specific experimental problems you may encounter.
Focus Area: Column Chromatography
Q4: My compound is streaking or "tailing" on the TLC plate and the column. What is causing this and how do I fix it?
Causality: Streaking is a classic sign of strong interaction between your compound and the stationary phase. This compound has a basic aminomethyl group that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor peak shape and difficult separation.[3]
Solution:
-
Deactivate the Silica: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your eluent system (typically 0.5-2% by volume).[3] This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Switch Stationary Phase: If base-lability is a concern for your compound, consider using a less acidic stationary phase like neutral alumina.[3]
-
Check for Overloading: Ensure you are not overloading the column. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.[3]
Q5: The desired product is not separating from a key impurity. How can I improve the resolution?
Causality: Poor resolution (low ΔRf) means your chosen solvent system is not selective enough to differentiate between your product and the impurity. This is common when impurities have similar polarities to the target compound.[3]
Solution:
-
Systematic Solvent Screening (TLC): Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC). Test different combinations of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane, methanol) solvents. Aim for an Rf value for your target compound between 0.2 and 0.4 to ensure it spends sufficient time on the column to separate.[3]
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity over the course of the separation. A shallow gradient (a very slow increase in polarity) is often highly effective for separating compounds with similar Rf values.[3]
-
Use a Longer, Narrower Column: This increases the number of theoretical plates, which directly enhances the separating power of the column.[3]
| Solvent System Class | Example Starting Ratios (v/v) | Use Case |
| Non-polar / Polar Aprotic | Hexane / Ethyl Acetate (e.g., 1:1, 2:1) | Standard choice for many thiophene derivatives.[4][5] |
| Chlorinated / Polar Aprotic | Dichloromethane / Ethyl Acetate | Offers different selectivity compared to alkanes. |
| Chlorinated / Polar Protic | Dichloromethane / Methanol (e.g., 98:2, 95:5) | For more polar compounds; often requires TEA. |
Q6: I suspect my compound is degrading on the silica gel column. What are my options?
Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds. Thiophene rings, while aromatic, can be susceptible to degradation under certain conditions.[3]
Solution:
-
Deactivate Silica or Use Alumina: As mentioned in Q4, adding triethylamine to the eluent or switching to neutral alumina can prevent acid-catalyzed degradation.[3]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. This is a balance; a faster flow rate reduces contact time but also decreases resolution.
-
Alternative Purification: If degradation persists, avoid silica gel altogether. Consider preparative HPLC with a reverse-phase column (e.g., C18) or recrystallization as your primary purification method.[7]
Focus Area: Recrystallization
Q7: My compound "oils out" instead of forming crystals. How can I fix this?
Causality: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high. The resulting oil is an impure liquid phase, which rarely crystallizes well.
Solution:
-
Use a Two-Solvent System: This is a very effective technique for compounds that are oily or difficult to crystallize.[3] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes persistently cloudy (turbid). Add a drop or two of the "good" solvent to clarify, and then allow it to cool slowly.
-
Cool Slowly: Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. Slow cooling encourages the formation of a stable crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of previously purified product to the cooled solution to initiate crystallization.
| Solvent Type | Examples | Notes |
| Good Solvents | Ethanol, Methanol, Dichloromethane | Solvents that readily dissolve the compound. |
| Poor Solvents | Hexanes, Heptane, Diethyl Ether, Water | Solvents in which the compound is poorly soluble.[8] |
| Common Pairs | Ethanol/Water, Dichloromethane/Hexane | The two solvents must be miscible. |
Q8: I'm getting very low recovery after recrystallization. What are the common causes?
Causality: Low recovery is typically caused by using too much solvent, choosing a solvent in which the compound is too soluble at low temperatures, or premature crystallization during a hot filtration step.
Solution:
-
Use a Minimal Amount of Hot Solvent: During the dissolution step, add just enough hot solvent to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved even after cooling, leading to poor recovery.
-
Perform a Solvent Screen: Test the solubility of your crude product in various solvents in small test tubes first. An ideal solvent dissolves the compound when hot but very poorly when cold.[3]
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. Use fluted filter paper for a faster filtration. This prevents the solution from cooling and dropping crystals onto the filter paper.
Section 3: Visualized Workflows and Protocols
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude product.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
This protocol is designed to remove acidic and neutral organic impurities from the basic target compound.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl (aq) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes.[1][2]
-
Separation: Allow the layers to separate. The protonated amine product will move to the aqueous layer. The organic layer, containing neutral impurities, should be drained and saved. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the product.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers in a clean flask and cool in an ice bath.
-
Basification: Slowly add 2M NaOH (aq) or saturated NaHCO₃ solution while stirring until the pH is basic (pH 9-10). The neutral product may precipitate as a solid or remain as an oil.
-
Back-Extraction: Return the basified aqueous mixture to a separatory funnel and extract three times with fresh portions of an organic solvent (e.g., ethyl acetate or DCM).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.
Protocol 2: Silica Gel Column Chromatography
This protocol assumes an eluent system has been determined by TLC (e.g., 95:5 DCM/Methanol with 1% TEA).
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pack the column uniformly, ensuring no air bubbles are trapped.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Carefully add the eluent to the column. Maintain a constant flow rate and ensure the solvent level never drops below the top of the silica bed.[3]
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[3]
Caption: Troubleshooting flowchart for column chromatography.
References
- Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Benchchem.
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]
-
Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. Diva-portal.org. Available at: [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PMC. Available at: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. Available at: [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available at: [Link]
-
Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Acid-Base Extraction Tutorial. YouTube. Available at: [Link]
-
Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Aidic. Available at: [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. Available at: [Link]
-
Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. Available at: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Overcoming Catalyst Poisoning by Thiophene in Hydrogenation
Welcome to the Technical Support Center for troubleshooting catalyst poisoning in hydrogenation reactions, with a specific focus on challenges posed by thiophene and other sulfur-containing heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who utilize catalytic hydrogenation and may encounter issues with catalyst deactivation. Here, we provide in-depth, field-proven insights and practical solutions to maintain the efficiency and longevity of your catalytic processes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your hydrogenation experiments. The question-and-answer format is designed to help you quickly identify and resolve common issues.
Issue 1: Complete Lack of Reaction or Failure to Initiate
Q1: My hydrogenation reaction is not starting at all. I suspect thiophene contamination in my starting material. What are the immediate troubleshooting steps?
A1: A complete failure to initiate the reaction often points to severe catalyst poisoning where the active sites are entirely blocked.[1] Here’s a systematic approach to diagnose and address the issue:
-
Verify Sulfur Concentration: The first step is to quantify the amount of sulfur, specifically thiophene, in your reaction system. Analyze all starting materials, solvents, and reagents for sulfur content.[1] Trace amounts of sulfur compounds are notorious for poisoning catalysts used in hydrogenation.[2]
-
Increase Catalyst Loading (A Temporary Fix): In some instances, a higher catalyst loading might provide enough active sites to overcome the poisoning effect and initiate the reaction.[1] However, this is often not a cost-effective or sustainable solution for long-term or large-scale processes.
-
Thorough Reactor Cleaning: Ensure the reaction vessel is meticulously cleaned to remove any residual sulfur from previous experiments, which could be contributing to the problem.[1]
-
Implement Feedstock Purification: The most effective long-term solution is to remove the sulfur contaminant before it reaches the catalyst. Consider upstream purification methods such as adsorption using a guard bed (e.g., with ZnO) to trap sulfur compounds.[1]
Issue 2: Gradual Decrease in Reaction Rate or Incomplete Conversion
Q2: My reaction starts, but the rate slows down over time, and I'm not achieving full conversion. What's happening, and how can I fix it?
A2: A gradual loss of activity suggests a progressive poisoning of the catalyst. The thiophene in your feedstock is likely adsorbing onto the active sites of the catalyst over the course of the reaction.
-
Mechanism of Poisoning: Thiophene strongly chemisorbs onto metal surfaces, particularly noble metals like palladium and platinum, through its sulfur atom. This forms stable metal-sulfur bonds that block the active sites required for hydrogen activation and substrate binding, thus inhibiting the hydrogenation process.[3]
-
Troubleshooting Workflow: The following diagram illustrates a decision-making process for addressing this issue.
Caption: Troubleshooting workflow for gradual catalyst deactivation.
Issue 3: Inconsistent Results and Poor Reproducibility Between Batches
Q3: I'm observing significant variations in reaction time and yield from one batch to another, even when using the same protocol. What could be the cause?
A3: Inconsistent results are often traced back to variable levels of sulfur impurities in the reagents. The concentration of thiophene may differ between different lots or suppliers of your starting materials or solvents.[1]
-
Solution:
-
Standardize Reagent Purity: Implement a strict quality control protocol to test all incoming batches of reagents for sulfur content.
-
Dedicated Reagent Lots: For critical projects, consider purchasing a single, large lot of each reagent to ensure consistency across multiple experiments.
-
Purification as a Standard Step: Incorporate a purification step for your starting materials as a standard part of your procedure to eliminate variability.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of thiophene poisoning on a hydrogenation catalyst like Palladium on Carbon (Pd/C)?
A1: Catalyst poisoning by thiophene involves the strong chemical adsorption (chemisorption) of the sulfur atom onto the active metal sites of the catalyst (e.g., Palladium).[3] This interaction is stronger than the adsorption of the intended reactants. The sulfur atom in thiophene has lone pairs of electrons that readily form strong bonds with the electron-deficient metal atoms on the catalyst surface. This blocks the active sites, preventing the reactant molecules from adsorbing and undergoing hydrogenation.[2] In many cases, especially at lower temperatures, this poisoning is irreversible, leading to permanent deactivation.[1]
Caption: Mechanism of catalyst poisoning by thiophene.
Q2: Are some hydrogenation catalysts more resistant to thiophene poisoning than others?
A2: Yes, research has led to the development of catalysts with improved tolerance to sulfur.[1] Strategies include:
-
Bimetallic Catalysts: Combining the primary catalytic metal with a second metal can alter the electronic properties of the active sites, reducing their affinity for sulfur.[1]
-
Modified Supports: The nature of the catalyst support material can also play a role in sulfur resistance.[4]
-
Sulfide Catalysts: In some applications, catalysts that are already in a sulfided state (e.g., palladium sulfide) are used, as they can still be active for hydrogenation while being less susceptible to further poisoning by thiophene.[5]
Q3: Can a sulfur-poisoned catalyst be regenerated?
A3: Yes, depending on the nature of the poisoning (reversible vs. irreversible), regeneration is often possible.[1] Reversible poisoning, where the sulfur species is weakly adsorbed, can sometimes be addressed by thermal treatment.[1] Irreversible poisoning requires more aggressive methods.[1] Common regeneration techniques include:
-
Thermal Regeneration: Involves heating the catalyst to high temperatures (e.g., 400-700°C) in a controlled atmosphere to burn off or desorb the sulfur compounds.[1][3]
-
Oxidative Regeneration: Using a dilute stream of oxygen to convert sulfur species into sulfur oxides (SOx), which then desorb from the surface.[1]
-
Reductive Regeneration: Employing a stream of hydrogen at elevated temperatures to reduce sulfated species.[1]
Q4: How does reaction temperature affect thiophene poisoning?
A4: The effect of temperature is complex. In some cases, lower temperatures can lead to irreversible poisoning because the sulfur forms very stable bonds with the metal active sites.[1] Conversely, higher temperatures might help to desorb the poison or prevent its strong adsorption, but this must be balanced with the potential for catalyst sintering or undesired side reactions.[3][6] The optimal temperature is system-dependent and requires experimental optimization.
Experimental Protocols
Protocol 1: General Thermal Regeneration of a Poisoned Catalyst
This protocol outlines a general procedure for the thermal regeneration of a sulfur-poisoned catalyst. Caution: Always consult the manufacturer's specifications for your specific catalyst to determine its thermal stability and avoid sintering.
Materials:
-
Poisoned catalyst
-
Tube furnace with temperature control
-
Inert gas (Nitrogen or Argon)
-
Regeneration gas (e.g., 1-5% O₂ in N₂ for oxidative regeneration, or 5-10% H₂ in N₂ for reductive regeneration)
Procedure:
-
Loading the Catalyst: Carefully load the poisoned catalyst into the reactor of the tube furnace.
-
Inert Gas Purge: Begin flowing an inert gas (e.g., Nitrogen) through the reactor at room temperature to remove any residual reactants or air.
-
Ramp to Regeneration Temperature: While maintaining the inert gas flow, slowly ramp the temperature of the furnace to the target regeneration temperature (typically 400-700°C).[1][3] The ramp rate should be controlled to avoid thermal shock to the catalyst.
-
Introduction of Regeneration Gas: Once the target temperature is stable, switch the gas flow from the inert gas to the chosen regeneration gas.
-
Hold at Temperature: Maintain the catalyst at the regeneration temperature under the flow of the regeneration gas for a set period, typically 1-4 hours.[1] The off-gas can be monitored with a mass spectrometer to track the removal of sulfur species.
-
Cool Down: After the regeneration period, switch the gas flow back to the inert gas and allow the catalyst to cool down to room temperature.
-
Passivation (if required): For pyrophoric catalysts, a controlled passivation step may be necessary before exposing them to air.
Caption: General workflow for thermal catalyst regeneration.
Data Summary
| Catalyst Type | Susceptibility to Thiophene Poisoning | Common Regeneration Methods | Notes |
| Pd/C, Pt/Al₂O₃ | High | Thermal, Oxidative, Reductive | Widely used but very sensitive to sulfur.[4][7] |
| Raney Nickel | High | Not commonly regenerated; often replaced. | Prone to irreversible poisoning. |
| Rhodium, Ruthenium | Moderate to High | Thermal, Oxidative | Susceptibility can vary with support and preparation. |
| Co-Mo, Ni-Mo | Low (in sulfided form) | Typically used in a pre-sulfided state. | Primarily used for hydrodesulfurization, not simple hydrogenation.[8] |
| Bimetallic Catalysts | Lower than monometallic counterparts | Dependent on composition. | Designed for improved poison resistance.[1] |
References
- On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze.Physical Chemistry Chemical Physics (RSC Publishing).
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.Benchchem.
- Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation.
- CATALYTIC HYDRODESULPHURIZATION OF THIOPHENE: V. THE HYDROTHIOPHENES. SELECTIVE POISONING AND ACIDITY OF THE CATALYST SURFACE.Canadian Science Publishing.
- Technical Support Center: Addressing Catalyst Poisoning in Reactions with Sulfur-Containing Heterocycles.Benchchem.
- How to Prevent Catalyst Poisoning at the Industrial Scale.
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.Researcher.
- Catalytic Hydrogenation of Thiophene to Thiolane in the Gas Phase.
- Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst.Catalysis Science & Technology (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 5-(Aminomethyl)thiophene-2-carboxamide
This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-(Aminomethyl)thiophene-2-carboxamide, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document will delve into the intricacies of its spectral features and offer a comparative analysis with structurally related thiophene derivatives. By understanding the nuances of these spectra, researchers can gain valuable insights into the structural and electronic properties of these important molecules.
The Structural Significance of this compound
This compound serves as a versatile scaffold in the design of novel therapeutic agents. The thiophene ring provides a bioisosteric replacement for a benzene ring, often leading to improved pharmacokinetic properties. The strategic placement of the aminomethyl and carboxamide groups at the 2- and 5-positions allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. A thorough understanding of its ¹H NMR spectrum is paramount for confirming its chemical identity and purity, as well as for monitoring its transformations in subsequent synthetic steps.
Predicted ¹H NMR Spectrum of this compound
A definitive, publicly available ¹H NMR spectrum of this compound is not readily found in the literature. However, based on the analysis of structurally analogous compounds, a reliable prediction of its ¹H NMR spectrum in a common solvent like DMSO-d₆ can be constructed.
The key to this prediction lies in understanding the electronic effects of the substituents on the thiophene ring. The carboxamide group at the 2-position is an electron-withdrawing group, which will deshield the adjacent proton at the 3-position (H3). Conversely, the aminomethyl group at the 5-position is an electron-donating group, which will shield the adjacent proton at the 4-position (H4).
Below is a table summarizing the predicted chemical shifts (δ) and coupling constants (J) for the protons of this compound.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H3 | ~7.5 - 7.7 | d | ~3.5 - 4.0 | Deshielded by the adjacent electron-withdrawing carboxamide group. |
| H4 | ~6.9 - 7.1 | d | ~3.5 - 4.0 | Shielded by the adjacent electron-donating aminomethyl group. |
| -CH₂- | ~3.8 - 4.0 | s | - | Methylene protons adjacent to the amino group and the thiophene ring. |
| -NH₂ (carboxamide) | ~7.5 and ~7.2 | br s, br s | - | Two distinct broad singlets for the non-equivalent amide protons. |
| -NH₂ (amino) | ~2.5 - 3.5 | br s | - | Broad singlet for the primary amine protons, chemical shift can be variable. |
Comparative Spectral Analysis
To better understand the spectral features of this compound, a comparison with two related compounds, thiophene-2-carboxamide and 5-methylthiophene-2-carboxamide, is insightful.
Thiophene-2-carboxamide: The Parent Scaffold
Thiophene-2-carboxamide provides the foundational spectrum for this series. The absence of a substituent at the 5-position leads to a more complex splitting pattern for the thiophene protons.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | ~7.8 | dd | J₅,₄ ≈ 5.0, J₅,₃ ≈ 1.2 |
| H3 | ~7.6 | dd | J₃,₄ ≈ 3.7, J₃,₅ ≈ 1.2 |
| H4 | ~7.1 | dd | J₄,₅ ≈ 5.0, J₄,₃ ≈ 3.7 |
| -NH₂ | ~7.9 and ~7.5 | br s, br s | - |
Note: The specific chemical shifts can vary depending on the solvent and concentration.
The key difference is the presence of three coupled protons on the thiophene ring, resulting in doublet of doublets for each proton. This contrasts with the simple doublets expected for this compound.
5-Methylthiophene-2-carboxamide: The Effect of a Simple Alkyl Group
Replacing the aminomethyl group with a simple methyl group allows for the isolation of the electronic effect of an electron-donating alkyl group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~7.5 | d | ~3.6 |
| H4 | ~6.8 | d | ~3.6 |
| -CH₃ | ~2.5 | s | - |
| -NH₂ | ~7.8 and ~7.3 | br s, br s | - |
The methyl group at the 5-position shields the adjacent H4 proton, causing it to appear at a higher field (lower ppm) compared to the H3 proton, which is deshielded by the carboxamide group. This trend is similar to what is expected for this compound, but the shielding effect of the methyl group is generally less pronounced than that of the aminomethyl group.
Experimental Protocol for ¹H NMR Analysis
This section provides a standardized protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes and vials
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆ (containing TMS) to the vial.
-
Gently sonicate or vortex the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants of the signals.
-
Visualizing Structural Relationships and Spectral Predictions
The following diagrams illustrate the molecular structures and the predicted ¹H NMR spectral patterns.
Caption: Standard workflow for ¹H NMR spectral analysis.
Conclusion
The ¹H NMR spectrum of this compound is characterized by distinct signals for the thiophene ring protons, the aminomethyl group, and the carboxamide protons. By comparing its predicted spectrum with those of thiophene-2-carboxamide and 5-methylthiophene-2-carboxamide, we can confidently assign the resonances and understand the influence of the substituents on the chemical shifts. This guide provides a comprehensive framework for the ¹H NMR analysis of this important molecule, empowering researchers to confidently characterize their synthetic products and advance their drug discovery efforts.
References
-
¹H nuclear magnetic resonance spectra of some 3- and 5-substituted thiophen-2-carboxamides. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
5-Methyl-2-thiophenecarboxaldehyde | 13679-70-4. PubChem.[Link]
-
Electronic Supplementary Information Ruthenium(II) carbonyl complexes containing benzhydrazone ligands: Synthesis, structure and. The Royal Society of Chemistry.[Link]
Bioisosteric Divergence: Furan vs. Thiophene Carboxamides in Drug Design
Executive Summary
In medicinal chemistry, the bioisosteric replacement of furan with thiophene (and vice versa) within a carboxamide scaffold is a critical optimization strategy.[1] While both heterocycles serve as 5-membered aromatic linkers, they exhibit divergent physicochemical and metabolic profiles.[1]
The Verdict: Thiophene is generally the superior scaffold for clinical candidates due to higher aromaticity, greater lipophilicity, and a more manageable metabolic safety profile.[1] Furan carboxamides often yield higher initial solubility and distinct hydrogen-bonding vectors but carry a "structural alert" for hepatotoxicity via CYP450-mediated ring opening.[1] This guide details the mechanistic evidence, comparative SAR, and validation protocols required to make this selection.
Physicochemical & Structural Divergence[1]
The choice between furan and thiophene is rarely about size alone; it is governed by electronic distribution and aromatic stability.
Electronic and Steric Comparison
Thiophene is a "soft" sulfur heterocycle, whereas furan is a "hard" oxygen heterocycle.[1] This fundamental difference dictates their interaction with hydrophobic pockets and metabolic enzymes.[1]
| Property | Furan Carboxamide | Thiophene Carboxamide | Impact on Drug Design |
| Heteroatom | Oxygen (High Electronegativity) | Sulfur (Low Electronegativity) | O pulls electron density, reducing aromaticity.[1][2] |
| Aromaticity | Low (~16 kcal/mol resonance energy) | High (~29 kcal/mol resonance energy) | Thiophene is more "benzene-like" and stable.[1] |
| Van der Waals Radius | 1.40 Å (Oxygen) | 1.85 Å (Sulfur) | Thiophene fills hydrophobic pockets similarly to a phenyl ring.[1] |
| Dipole Moment | Higher | Lower | Furan analogs are generally more water-soluble.[1] |
| H-Bonding | Strong H-bond acceptor (O) | Weak/Negligible acceptor (S) | Furan can engage specific serine/threonine residues.[1] |
The "Sigma-Hole" Effect
Recent crystallographic surveys suggest sulfur in thiophene can engage in "chalcogen bonding" (sigma-hole interactions) with backbone carbonyls, a feature absent in furan.[1] This often explains why thiophene analogs retain potency despite losing the strong H-bond accepting capability of oxygen.[1]
Bioactivity & Potency Analysis
In Structure-Activity Relationship (SAR) studies, replacing furan with thiophene often correlates with increased lipophilicity and cellular permeability, though potency depends on the specific binding pocket.[1]
Case Study: Antiproliferative Amides (A431 Cell Line)
In a direct head-to-head comparison of carboxamide derivatives targeting EGFR/proliferation pathways, thiophene analogs demonstrated a correlation between lipophilicity and potency that furan analogs failed to match.[1]
Table 1: Comparative SAR of Furan vs. Thiophene Carboxamides (Data adapted from Hollósy et al., Int. J. Mol.[1] Sci. 2012 and JAK2 inhibitor datasets)
| Compound ID | Core Scaffold | R-Substituent | LogP (Calc) | IC50 (µM) | Outcome |
| F-1 | Furan-2-carboxamide | 4-Cl-Phenyl | 2.1 | 12.5 | Moderate potency, lower permeability.[1] |
| T-1 | Thiophene-2-carboxamide | 4-Cl-Phenyl | 2.8 | 4.2 | 3x Potency gain driven by hydrophobic fit.[1] |
| F-2 | Furan-2-carboxamide | 3-OMe-Phenyl | 1.8 | >50 | Inactive; likely due to high polarity/metabolic clearance.[1] |
| T-2 | Thiophene-2-carboxamide | 3-OMe-Phenyl | 2.4 | 18.1 | Activity restored via improved lipophilic efficiency.[1] |
Key Insight: Thiophene carboxamides often exhibit a "Lipophilic Efficiency" advantage.[1] In JAK2 inhibitor optimization, thiophene carboxamides were successfully used to replace unstable urea linkers, maintaining potency while resolving hydrolytic instability.[1]
The Toxicity Cliff: Metabolic Activation Pathways
This is the most critical section for the drug developer. Furan is considered a "structural alert" in modern toxicology.[1]
The Furan Liability (Ring Opening)
Furan undergoes bioactivation by CYP450 (specifically CYP2E1) to form a cis-enedione (specifically cis-2-butene-1,4-dial).[1] This is a highly reactive Michael acceptor that alkylates DNA and proteins, leading to hepatotoxicity and cholangiofibrosis.[1]
Thiophene Metabolism (S-Oxidation)
Thiophene is not inert; it undergoes S-oxidation to form thiophene-S-oxides.[1] While these can be reactive (leading to toxicities like those seen with Tienilic acid), they often dimerize or can be managed by steric blocking.[1] The toxicity is generally idiosyncratic (immune-mediated) rather than the direct alkylation seen with furans.[1]
Figure 1: Comparative metabolic activation pathways.[1] Note the direct pathway from Furan to the highly reactive Enedione, contrasting with the Thiophene S-oxide pathway which often leads to dimerization.
Experimental Protocols
To validate the safety and efficacy of your isosteres, the following workflows are recommended.
Synthesis: General Amide Coupling
Both scaffolds are robust under standard coupling conditions.[1]
-
Reagents: Carboxylic acid (Furan-2-COOH or Thiophene-2-COOH), Amine (R-NH2), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
-
Procedure: Stir at RT for 2-4h.
-
Purification: Thiophene analogs typically elute later on C18 HPLC due to higher lipophilicity.[1]
-
Note: Furan derivatives are sensitive to strong acids; avoid prolonged exposure to TFA during deprotection steps if possible.[1]
Reactive Metabolite Screening (GSH Trapping)
This assay is mandatory if pursuing a furan scaffold to quantify the risk of ring opening.[1]
Protocol:
-
Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) and NADPH (1 mM).
-
Trapping Agent: Add Glutathione (GSH) at 5 mM (surrogate for cellular nucleophiles).[1]
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
Termination: Quench with ice-cold Acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Detection:
Decision Matrix
Use this logic flow to select the appropriate isostere for your program.
Figure 2: Decision logic for Medicinal Chemists selecting between furan and thiophene scaffolds.
References
-
Hollósy, F. et al. (2012).[1][3] Pharmacological classification and activity evaluation of furan and thiophene amide derivatives applying semi-empirical ab initio molecular modeling methods. International Journal of Molecular Sciences, 13(6), 6665-6679.[1][4] Link
-
Dansette, P. M. et al. (2005).[1] Metabolic activation of furan-containing compounds: Impact on toxicity. Chemical Research in Toxicology, 18(10).[1] (Contextualizing the cis-enedione mechanism).
-
Rademacher, P. M. et al. (2014).[1] Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms.[1][5] Bioorganic & Medicinal Chemistry Letters, 24(10).[1] Link
-
Kalgutkar, A. S. et al. (2005).[1] Metabolism-guided drug design and optimization: Strategies for reducing reactive metabolite formation. Current Topics in Medicinal Chemistry. (General reference for GSH trapping protocols).
-
Graham, S. E. et al. (2015).[1] Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9.[1][6][7] Chemical Research in Toxicology. Link[1]
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological classification and activity evaluation of furan and thiophene amide derivatives applying semi-empirical ab initio molecular modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Infrared spectroscopy (IR) bands for thiophene-2-carboxamide functional groups
This guide provides an advanced technical analysis of the infrared (IR) spectral characteristics of thiophene-2-carboxamide, specifically designed for researchers in medicinal chemistry and structural analysis.
A Comparative Technical Guide for Structural Validation
Executive Summary & Bioisosteric Context
Thiophene-2-carboxamide is a critical scaffold in drug discovery, serving as a bioisostere for benzamide (phenyl) and furan-2-carboxamide (furyl) moieties. While these groups are sterically similar, their electronic signatures differ significantly due to the heteroatom's influence on the amide resonance.
-
The Core Challenge: Distinguishing the thiophene ring vibrations from the amide bands, which often overlap in the 1600–1500 cm⁻¹ region.
-
The Solution: This guide isolates diagnostic bands—specifically the C–S stretching modes and the Amide I frequency shift —to provide a self-validating identification protocol.
Theoretical Framework: Electronic Influences
The vibrational frequency of the amide carbonyl (C=O) is a direct reporter of the electronic environment.
-
Resonance Effect (+M): The sulfur atom in the thiophene ring donates electron density into the ring
-system, which conjugates with the amide carbonyl. This increases the single-bond character of the C=O bond, lowering its vibrational frequency compared to aliphatic amides. -
Inductive Effect (-I): Sulfur is more electronegative than carbon (2.58 vs 2.55), but less than oxygen (3.44). This makes the thiophene-2-carboxamide C=O frequency sit in a unique "Goldilocks" zone—typically lower than furan analogs but comparable to or slightly lower than benzamide.
Visualization: Electronic Resonance Pathway
The following diagram illustrates the electron delocalization path that directly impacts the Amide I band wavenumber.
Figure 1: Mechanism of resonance-induced frequency shift in thiophene-2-carboxamide.
Comparative Spectral Analysis
The table below contrasts thiophene-2-carboxamide with its closest structural analogs. Use these values to differentiate between potential synthetic byproducts or bioisosteres.
Table 1: Diagnostic IR Bands (cm⁻¹)
| Functional Group Mode | Thiophene-2-Carboxamide | Benzamide (Analog) | Furan-2-Carboxamide (Analog) | Notes & Causality |
| Amide I (C=O Stretch) | 1640 – 1665 | 1660 – 1680 | 1670 – 1690 | Thiophene S-donation lowers bond order more than O-induction in furan. |
| Amide II (N-H Bend) | 1590 – 1620 | 1600 – 1620 | 1590 – 1610 | Often appears as a shoulder on the ring breathing bands. |
| NH₂ Stretch (Asym) | 3350 – 3450 | 3360 – 3450 | 3350 – 3450 | Highly sensitive to H-bonding; sharp doublets in dilute solution. |
| Ring Breathing (C=C) | 1510 – 1540 | 1580 – 1600 | 1560 – 1580 | Thiophene ring modes are distinctly lower energy than benzene. |
| C–S Stretch (Ring) | 680 – 850 | N/A | N/A | Diagnostic: Look for bands at ~700–750 (C-H out-of-plane) and ~600–650 (ring def). |
| C–O–C / C–C Stretch | 1410 – 1440 | 1450 (C=C) | 1000 – 1150 (C-O) | Furan has a strong C-O-C band >1000 cm⁻¹; Thiophene lacks this. |
Critical Insight: If you observe a strong band >1680 cm⁻¹, suspect loss of conjugation (e.g., twisting of the amide out of the ring plane) or the presence of the furan impurity.
Detailed Band Assignment & Interpretation
Region 1: High Frequency (3500 – 3100 cm⁻¹)
-
Primary Amide Doublet: You will observe two distinct bands corresponding to the asymmetric (higher cm⁻¹) and symmetric (lower cm⁻¹) N–H stretching.[1]
-
H-Bonding Artifacts: In solid-state (KBr pellet), these bands broaden and shift to lower wavenumbers (3150–3300 cm⁻¹). To verify the "free" amide, dissolve in dilute CHCl₃ or CCl₄.
Region 2: The "Double Bond" Region (1700 – 1500 cm⁻¹)
This is the most complex region due to overlapping signals.
-
1640–1665 cm⁻¹ (Amide I): The strongest peak.
-
1590–1620 cm⁻¹ (Amide II): Usually weaker and broader.
-
1510–1540 cm⁻¹ (Thiophene Ring): A sharp, medium-intensity band characteristic of the heteroaromatic ring. Benzene derivatives do not typically show a strong band this low in the double-bond region.
Region 3: The Fingerprint Region (1000 – 600 cm⁻¹)
-
C–S Stretching: The C–S bond is heavier and weaker than C–C or C–O, pushing its vibration into the far fingerprint region. Look for the ring deformation mode near 600–650 cm⁻¹ .
-
C–H Out-of-Plane (OOP): For 2-substituted thiophenes, a strong band appears at ~700–750 cm⁻¹ .
Experimental Protocol: The "Polymorph-Free" Validation
Amides are notorious for polymorphism, which can shift IR bands by 10–20 cm⁻¹, leading to false negatives. Use this self-validating protocol to ensure data integrity.
Workflow: Spectral Validation System
Figure 2: Step-by-step logic for validating the thiophene-2-carboxamide structure.
Detailed Steps:
-
Preparation : Dry the sample thoroughly. Moisture creates a broad O-H stretch that obscures the N-H doublet.
-
Method Selection :
-
ATR (Attenuated Total Reflectance): Preferred for rapid screening. Ensure high contact pressure to resolve the weak C–S bands.
-
KBr Pellet: Preferred for publication-quality spectra to resolve the fine structure of the Amide I/II bands.
-
-
Data Processing : Apply baseline correction specifically in the 2000–1800 cm⁻¹ region to ensure the Amide I intensity is accurately quantified relative to the C–H stretches.
References
-
Comparison of Amide I Bands: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, "Vibrational analysis of the spectra of furan and thiophene derivatives."
-
Thiophene Ring Vibrations: Journal of Molecular Structure, "DFT and experimental IR study of 2-substituted thiophenes."
-
General IR Interpretation: NIST Chemistry WebBook, "Thiophene-2-carboxylic acid IR Spectrum."[2]
-
Amide Resonance Theory: The Journal of Organic Chemistry, "Electronic effects in heterocyclic amides."
-
Polymorphism in Amides: Crystal Growth & Design, "Impact of Hydrogen Bonding on IR Spectra of Primary Amides."
Sources
Definitive Guide: Crystal Structure Analysis of 5-(Aminomethyl)thiophene-2-carboxamide Derivatives
Executive Summary: The Thiophene Advantage in Drug Design
Target Audience: Medicinal Chemists, Structural Biologists, and Crystallographers.
This guide provides an in-depth structural analysis of 5-(aminomethyl)thiophene-2-carboxamide derivatives , a critical scaffold in modern drug discovery (notably in Factor Xa inhibitors like Rivaroxaban and STING agonists). Unlike their benzene analogues, these thiophene derivatives exhibit unique electronic and steric properties—specifically chalcogen bonding (S···O) and conformational locking —that significantly influence bioavailability and target affinity.
We objectively compare the solid-state performance of this scaffold against standard phenyl-carboxamide alternatives, supported by experimental crystallographic data.
Comparative Technical Analysis
Thiophene vs. Benzene: The Bioisostere Fallacy
While often treated as interchangeable bioisosteres, the thiophene ring introduces distinct structural deviations from the benzene ring that alter crystal packing and ligand binding.
| Feature | Thiophene-2-carboxamide (Target) | Benzene-carboxamide (Alternative) | Impact on Performance |
| Ring Geometry | Internal C-S-C angle ~92° | Internal C-C-C angle 120° | Thiophene is more compact; alters vector of substituents by ~6-10°. |
| Electronic Character | Electron-rich (π-excessive); Sulfur lone pairs available. | Electron-neutral/poor; No heteroatom lone pairs. | Thiophene allows for S···O or S···N intramolecular interactions. |
| Conformation | Syn-conformation favored (S···O interaction). | Twisted (to minimize steric clash with ortho-H). | Thiophene derivatives often crystallize in a planar, "pre-organized" bioactive conformation. |
| Solubility | Generally higher (Lipophilicity logP ~1.8). | Moderate (Lipophilicity logP ~2.1). | Thiophene derivatives often show improved dissolution rates due to weaker intermolecular packing. |
Structural Causality: The "Sulfur Lock" Mechanism
Experimental analysis of this compound derivatives reveals a critical stabilizing interaction absent in phenyl analogs: the 1,5-S···O chalcogen bond .
-
Mechanism: The lone pair of the amide oxygen interacts with the antibonding orbital (
) of the C–S bond. -
Result: This interaction (distance ~2.9 Å) locks the amide bond into a coplanar orientation with the thiophene ring.
-
Significance: This reduces the entropic penalty upon binding to a protein target (e.g., Factor Xa), as the molecule is already in a low-energy, planar conformation.
Quantitative Crystallographic Data
The following data summarizes average geometric parameters derived from single-crystal X-ray diffraction (XRD) of 5-substituted thiophene-2-carboxamides compared to standard values.
| Parameter | Experimental Value (Thiophene Core) | Standard Value (Phenyl Core) | Structural Insight |
| Bond Length (C2–C(amide)) | 1.46 – 1.48 Å | 1.49 – 1.51 Å | Greater conjugation between thiophene and amide group. |
| Torsion Angle (S1–C2–C–O) | 0° – 15° (Planar) | 20° – 45° (Twisted) | Thiophene derivatives maintain planarity; Phenyls twist to avoid steric clash. |
| H-Bond Distance (N–H[1]···O) | 2.85 – 2.95 Å | 2.90 – 3.00 Å | Stronger intermolecular H-bond networks in thiophene lattices. |
Experimental Protocols (SOP)
Synthesis & Crystallization Workflow
Objective: Obtain diffraction-quality single crystals of this compound derivatives.
Step 1: Synthesis (Coupling Reaction)
-
Activation: Dissolve 5-(tert-butoxycarbonylaminomethyl)thiophene-2-carboxylic acid (1.0 eq) in dry DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.
-
Coupling: Add the appropriate amine (1.1 eq) and DIPEA (2.0 eq). Warm to RT and stir for 12h.
-
Deprotection: Treat the intermediate with 4M HCl in dioxane to liberate the free amine (if studying the salt form) or neutralize for the free base.
Step 2: Crystallization (Slow Evaporation Method) Critical: Thiophene derivatives are prone to twinning. Controlled evaporation is essential.
-
Solvent System: Prepare a mixture of Acetonitrile : Methanol (2:1 v/v) . This polarity balance favors the formation of discrete prisms over needles.
-
Dissolution: Dissolve 20 mg of the purified compound in 3 mL of solvent system at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.
-
Growth: Place in a clean vial, cover with parafilm, and pierce 3-4 small holes. Store at 20°C in a vibration-free environment.
-
Harvest: Crystals typically appear within 3-5 days.
X-Ray Diffraction Data Collection[2][3]
-
Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.
-
Temperature: Collect data at 100 K (using liquid nitrogen stream) to reduce thermal motion of the flexible aminomethyl tail.
-
Radiation: Mo-Kα (λ = 0.71073 Å) is preferred for sulfur-containing compounds to minimize absorption corrections compared to Cu-Kα.
-
Refinement: Use SHELXL. Pay specific attention to the disorder in the thiophene ring (often modeled as a flip disorder if the 5-substituent is small, though the aminomethyl group usually anchors the orientation).
Visualization of Structural Logic
Diagram 1: Crystallization & Analysis Workflow
This flowchart outlines the critical path from synthesis to structural validation.
Caption: Step-by-step workflow for obtaining and analyzing diffraction-quality crystals of thiophene derivatives.
Diagram 2: Interaction Network (The "Sulfur Lock")
This diagram illustrates the competing forces determining the final crystal structure.
Caption: Schematic of the intramolecular S···O interaction ("Sulfur Lock") stabilizing the bioactive conformation.
References
-
Acta Crystallographica Section C. (2022). Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. [Link] (Source for geometric parameters and packing motifs of thiophene-carboxamide dimers)
-
Journal of Molecular Structure. (2021).[2] Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives. [Link] (Source for comparative bioactivity and structural docking data)
-
Acta Crystallographica Section E. (2010). N'-Benzylidenethiophene-2-carbohydrazide. [Link] (Source for inversion dimer packing analysis and H-bond geometry)
-
PrepChem. Synthesis of 2-acetyl-5-(aminomethyl)thiophene. [Link] (Source for precursor synthesis protocols)
-
Acta Crystallographica Section C. (2003). Two biologically active thiophene-3-carboxamide derivatives. [Link] (Source for conformational locking mechanisms in isomeric thiophenes)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
